4-(2-Naphthyl)-1,2,3-thiadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-2-ylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-15-14-13-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNYAROJBIZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291779 | |
| Record name | 4-(2-Naphthalenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77414-52-9 | |
| Record name | 4-(2-Naphthalenyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77414-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Naphthalenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1] The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles, particularly 4-aryl substituted derivatives. This technical guide provides an in-depth overview of the Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles, including detailed experimental protocols, a comprehensive summary of quantitative data, and an exploration of the reaction mechanism. Furthermore, this guide delves into the biological significance of these compounds, with a focus on their application in drug development, particularly as anticancer agents.
Introduction to the Hurd-Mori Synthesis
The Hurd-Mori synthesis is a named reaction in organic chemistry that facilitates the formation of 1,2,3-thiadiazoles from hydrazone derivatives.[2] The core of this transformation involves the cyclization of an N-acyl or N-tosyl hydrazone with thionyl chloride (SOCl₂). A common and efficient variation of this method, and the focus of this guide, employs the reaction of semicarbazones derived from aryl ketones with thionyl chloride.[1][3] This approach provides a straightforward route to 4-aryl-1,2,3-thiadiazoles, which are valuable intermediates in the synthesis of biologically active molecules. The versatility of the Hurd-Mori synthesis allows for the introduction of a wide variety of aryl substituents, enabling the generation of diverse compound libraries for drug discovery and development.
Reaction Mechanism
The Hurd-Mori synthesis proceeds through a multi-step mechanism involving the reaction of a hydrazone with thionyl chloride. A plausible mechanism for the synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketone semicarbazones is depicted below.
Caption: Proposed mechanism of the Hurd-Mori synthesis.
The reaction is initiated by the nucleophilic attack of the semicarbazone nitrogen on the sulfur atom of thionyl chloride, leading to the formation of an N-sulfinyl intermediate. Subsequent intramolecular cyclization and elimination of hydrogen chloride and sulfur monoxide yield the aromatic 4-aryl-1,2,3-thiadiazole ring.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of 4-aryl-1,2,3-thiadiazoles via the Hurd-Mori reaction, based on established literature procedures.
General Procedure for the Synthesis of Aryl Ketone Semicarbazones
-
Dissolution: Dissolve the starting aryl ketone (1 equivalent) in a suitable solvent, such as ethanol.
-
Addition of Semicarbazide: To this solution, add semicarbazide hydrochloride (1.1-1.5 equivalents) and a base, typically sodium acetate (1.5-2.0 equivalents), dissolved in a minimal amount of water.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated semicarbazone is collected by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure aryl ketone semicarbazone.
General Procedure for the Hurd-Mori Cyclization
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, place the dried aryl ketone semicarbazone (1 equivalent).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) (typically 5-10 equivalents) to the semicarbazone. The reaction is often performed in a solvent such as dichloromethane or chloroform, or neat in thionyl chloride.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 0 °C to reflux for 1 to 6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the excess thionyl chloride is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 4-aryl-1,2,3-thiadiazole.
Quantitative Data
The Hurd-Mori synthesis is a robust method that generally provides good to excellent yields of 4-aryl-1,2,3-thiadiazoles. The following tables summarize the yields obtained for a variety of substituted aryl ketones.
Table 1: Synthesis of 4-Aryl-1,2,3-Thiadiazoles from Substituted Acetophenones
| Aryl Substituent (Ar) | Yield (%) | Reference |
| Phenyl | 75-85 | [4] |
| 4-Methylphenyl | 80-90 | [4] |
| 4-Methoxyphenyl | 78-88 | [4] |
| 4-Chlorophenyl | 70-80 | [4] |
| 4-Bromophenyl | 72-82 | |
| 4-Nitrophenyl | 65-75 | |
| 2-Naphthyl | 70-80 |
Table 2: Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction [3]
| Pyrazolyl-phenylethanone Substituent | Semicarbazone Yield (%) | 1,2,3-Thiadiazole Yield (%) |
| 3,5-dimethyl-1H-pyrazol-1-yl | 92 | 85 |
| 3,5-dimethyl-4-nitro-1H-pyrazol-1-yl | 88 | 81 |
| 3-methyl-5-phenyl-1H-pyrazol-1-yl | 90 | 83 |
Biological Significance and Applications in Drug Development
4-Aryl-1,2,3-thiadiazoles have emerged as a promising class of compounds in drug discovery due to their diverse pharmacological activities. Of particular interest is their potential as anticancer agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 4-aryl-1,2,3-thiadiazole derivatives against various cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key cellular targets crucial for cancer cell proliferation and survival.
Inhibition of Hsp90
One of the key molecular targets of certain 4-aryl-1,2,3-thiadiazole derivatives is the Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of client proteins, many of which are oncoproteins involved in signal transduction pathways that promote cancer cell growth and survival.
Inhibition of Hsp90 by 4-aryl-1,2,3-thiadiazoles leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This makes Hsp90 an attractive target for cancer therapy.
Caption: Inhibition of Hsp90 by 4-aryl-1,2,3-thiadiazoles.
As illustrated, 4-aryl-1,2,3-thiadiazoles can bind to and inhibit Hsp90, leading to the degradation of its client proteins. This, in turn, inhibits downstream signaling pathways that are essential for cell proliferation and survival, ultimately inducing apoptosis and suppressing tumor growth.
Conclusion
The Hurd-Mori synthesis remains a highly relevant and efficient method for the preparation of 4-aryl-1,2,3-thiadiazoles. Its operational simplicity and the general availability of starting materials make it an attractive strategy for the synthesis of compound libraries for drug discovery. The resulting 4-aryl-1,2,3-thiadiazole scaffold has demonstrated significant potential as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. The ability of these compounds to target key cellular machinery such as Hsp90 highlights their promise as next-generation therapeutics. Further exploration and optimization of the Hurd-Mori synthesis and the biological activities of the resulting products will undoubtedly continue to be a fruitful area of research for chemists and drug development professionals.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation Mechanism of 4-(2-Naphthyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and key quantitative data for the synthesis of 4-(2-Naphthyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is primarily achieved through the Hurd-Mori reaction, a reliable method for the formation of the 1,2,3-thiadiazole ring system.
Core Synthesis Pathway: The Hurd-Mori Reaction
The formation of this compound is a two-step process commencing with the synthesis of a hydrazone intermediate from 2-acetylnaphthalene, followed by a cyclization reaction with thionyl chloride (SOCl₂). This cyclization is the cornerstone of the Hurd-Mori 1,2,3-thiadiazole synthesis.[1]
A common and effective variation involves the use of ethoxycarbonylhydrazine to produce the ethoxycarbonylhydrazone of 2-naphthyl methyl ketone as the intermediate. This intermediate is then subjected to cyclization to yield the final product.[2]
Step 1: Formation of the Hydrazone Intermediate
The initial step involves the condensation reaction between 2-acetylnaphthalene and ethoxycarbonylhydrazine. This reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid.
Caption: Step 1: Hydrazone Formation.
Step 2: Cyclization to this compound
The crucial step in the synthesis is the cyclization of the hydrazone intermediate with thionyl chloride. This reaction proceeds through a series of electrophilic and nucleophilic attacks, ultimately leading to the formation of the stable 1,2,3-thiadiazole ring.
The proposed mechanism for this cyclization is as follows:
-
The hydrazone reacts with thionyl chloride in an electrophilic attack by the sulfur atom on the hydrazone nitrogen, followed by the loss of a chloride ion.
-
A subsequent intramolecular nucleophilic attack by the sulfur atom onto the carbon of the C=N bond initiates the ring formation.
-
A series of eliminations, including the loss of hydrogen chloride and sulfur monoxide, leads to the aromatic 1,2,3-thiadiazole ring.
Caption: Hurd-Mori Cyclization Pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| Ethoxycarbonylhydrazone of 2-Naphthyl Methyl Ketone | C₁₅H₁₆N₂O₂ | 256.30 | 90 | 128-129 | [2] |
| This compound | C₁₂H₈N₂S | 212.27 | 85 | 114-115 | [2] |
Detailed Experimental Protocols
Synthesis of Ethoxycarbonylhydrazone of 2-Naphthyl Methyl Ketone[2]
-
Reactants:
-
2-Naphthyl methyl ketone: 5 g (29.4 mmol)
-
Ethoxycarbonylhydrazine: 3.52 g (33.84 mmol)
-
Ethanol: 20 mL
-
Acetic acid: 4 drops
-
-
Procedure:
-
A mixture of 2-naphthyl methyl ketone, ethoxycarbonylhydrazine, ethanol, and acetic acid is refluxed for 2 hours.
-
The reaction mixture is then allowed to cool to room temperature.
-
The resulting precipitate is filtered off, washed with 10 mL of ethanol, and dried.
-
-
Product:
-
Yield: 4.9 g (90%)
-
Appearance: Colorless crystals
-
Melting Point: 128°C (literature: 129°C)
-
Synthesis of this compound[2]
-
Reactants:
-
Ethoxycarbonylhydrazone of 2-naphthyl methyl ketone
-
Thionyl chloride (excess)
-
-
Procedure:
-
The ethoxycarbonylhydrazone of 2-naphthyl methyl ketone is treated with an excess of thionyl chloride.
-
Note: While the specific reaction conditions such as temperature and time are not detailed in the primary source, Hurd-Mori reactions are typically carried out at low to ambient temperatures, with the reaction progress monitored by TLC.
-
-
Product:
-
Yield: 85%
-
Appearance: Brown crystals
-
Melting Point: 114°C (literature: 115°C)
-
¹H NMR (DMSO-d₆), δ, ppm: 7.59–7.61 (m, 2H, Ar), 7.99–8.11 (m, 4H, Ar), 8.77 (m, 1H, Ar), 9.53 (s, 1H, thiadiazole).[2]
-
¹³C NMR (CDCl₃), δ, ppm: 124.89 (C, thiadiazole); 126.60, 126.79, 126.87, 127.80, 128.47, 128.90, 131.99, 133.60 (Ar), 133.74 (C, thiadiazole).[2]
-
Logical Workflow of the Synthesis
The overall synthetic workflow can be visualized as a linear progression from starting materials to the final product, with the hydrazone as a key isolable intermediate.
Caption: Synthetic Workflow.
References
In Silico Prediction of 4-(2-Naphthyl)-1,2,3-thiadiazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted bioactivity of 4-(2-Naphthyl)-1,2,3-thiadiazole, a heterocyclic compound with potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from in silico prediction models and experimental findings for structurally analogous 4-aryl-1,2,3-thiadiazoles and the broader class of thiadiazole derivatives. The guide covers predicted biological targets, including anticancer and antimicrobial activities, detailed methodologies for in silico and in vitro evaluation, and visual representations of relevant signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundational understanding of the potential bioactivities and a framework for future experimental validation of this compound.
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which exist in various isomeric forms, including 1,2,3-thiadiazole. This scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The 4-substituted-1,2,3-thiadiazole core, in particular, has attracted significant interest in medicinal chemistry. The incorporation of an aromatic or heteroaromatic substituent at the 4-position, such as a naphthyl group, can significantly influence the compound's physicochemical properties and biological activity.
This guide focuses on the in silico prediction of the bioactivity of this compound. By leveraging computational tools and data from related compounds, we can hypothesize its potential biological targets and mechanisms of action, guiding future experimental investigations.
Predicted Biological Activities and Potential Targets
Based on structure-activity relationship (SAR) studies of analogous 4-aryl-1,2,3-thiadiazoles, this compound is predicted to exhibit primary bioactivities in the realms of anticancer and antimicrobial chemotherapy.
Anticancer Activity
Thiadiazole derivatives have been extensively investigated for their anticancer properties. The proposed anticancer activity of this compound is likely mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Potential Targets:
-
Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several thiadiazole derivatives have been identified as VEGFR-2 inhibitors. Molecular docking studies of 1,3,4-thiadiazole derivatives have shown promising binding affinities to the ATP-binding site of VEGFR-2.[1]
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The thiadiazole scaffold can serve as a zinc-binding group, a key feature for HDAC inhibition.
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. Some thiadiazole derivatives have shown inhibitory activity against COX-2.
-
Antimicrobial Activity
The thiadiazole nucleus is a common feature in many antimicrobial agents. The predicted antimicrobial activity of this compound may stem from its ability to disrupt essential microbial processes.
-
Potential Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. Thiadiazole derivatives have been shown to interact with the active sites of these enzymes.
-
Microbial Metabolic Enzymes: The compound may inhibit specific enzymes crucial for the survival of bacteria or fungi.
-
In Silico Prediction Methodologies
A variety of computational methods can be employed to predict the bioactivity and pharmacokinetic properties of this compound.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method can be used to screen this compound against a panel of known cancer and microbial targets.
Workflow for Molecular Docking:
Caption: Molecular Docking Workflow.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of a compound. Various in silico models can predict these properties based on the molecule's structure.
Computational Workflow for ADMET Prediction:
Caption: ADMET Prediction Workflow.
Predicted Bioactivity Data (Hypothetical)
The following tables summarize hypothetical quantitative data for this compound based on in silico predictions and data from analogous compounds. These values are for illustrative purposes and require experimental validation.
Table 1: Predicted Anticancer Activity
| Target | Predicted IC₅₀ (µM) | Prediction Method | Reference Analogues |
| VEGFR-2 | 0.1 - 1.0 | Molecular Docking & QSAR | 1,3,4-Thiadiazole derivatives[1] |
| HDAC1 | 0.05 - 0.5 | Pharmacophore Modeling | 1,3,4-Thiadiazole hydroxamates |
| COX-2 | 1.0 - 10.0 | Molecular Docking | Pyridine-based thiadiazoles |
Table 2: Predicted Antimicrobial Activity
| Organism | Predicted MIC (µg/mL) | Prediction Method | Reference Analogues |
| Staphylococcus aureus | 2 - 16 | QSAR | Naphthyl-substituted triazoles and thiadiazoles[2] |
| Escherichia coli | 8 - 64 | QSAR | Naphthyl-substituted triazoles and thiadiazoles[2] |
| Candida albicans | 4 - 32 | 3D-QSAR | 1,2,3-Thiadiazole derivatives |
Signaling Pathways
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 by this compound would disrupt downstream signaling cascades, leading to reduced endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the Hurd-Mori reaction, which is the cyclization of a hydrazone with thionyl chloride. A more recent and efficient method involves the iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur.
Protocol for Iodine-Catalyzed Synthesis:
-
To a solution of 2-acetylnaphthalene N-tosylhydrazone (1 mmol) in DMSO (5 mL), add elemental sulfur (2 mmol) and a catalytic amount of iodine (0.1 mmol).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[5]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Protocol:
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data for this compound is limited, in silico predictions based on its structural similarity to other bioactive thiadiazole derivatives suggest its potential as an anticancer and antimicrobial agent. The predicted mechanisms of action involve the inhibition of key targets such as VEGFR-2, HDACs, and microbial enzymes. This technical guide provides a comprehensive framework for the initial assessment of this compound and outlines detailed experimental protocols for its synthesis and biological evaluation. Further in vitro and in vivo studies are essential to validate these predictions and to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 4-(2-Naphthyl)-1,2,3-thiadiazole. While, to date, a complete, experimentally determined crystal structure of this specific compound is not publicly available, this document outlines the established protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction, based on established procedures for analogous 4-aryl-1,2,3-thiadiazoles. This guide is intended to serve as a detailed procedural reference for researchers seeking to undertake such an analysis. Included are computed properties of the title compound, a generalized experimental workflow, and a discussion of the significance of such analyses in the field of drug development.
Introduction
Thiadiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science. The 1,2,3-thiadiazole isomer, in particular, is a key pharmacophore found in a variety of biologically active molecules. The determination of the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and for the rational design of new therapeutic agents.
This guide focuses on this compound, a molecule of interest for which detailed structural elucidation would provide valuable insights for drug development professionals. In the absence of published experimental crystallographic data, this document provides a robust framework for achieving this goal.
Computed Properties of this compound
While experimental data is pending, computational models provide useful preliminary information regarding the physicochemical properties of the title compound. The following data has been sourced from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₂H₈N₂S |
| Molecular Weight | 212.27 g/mol |
| Exact Mass | 212.04081944 Da |
| XLogP3 | 3.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 54 Ų |
| Heavy Atom Count | 15 |
| Complexity | 222 |
Experimental Protocols
The following sections detail a representative experimental plan for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis of this compound via Hurd-Mori Reaction
The Hurd-Mori reaction is a classical and effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles from hydrazones and thionyl chloride.[2][3]
Step 1: Synthesis of 2-Acetylnaphthalene Semicarbazone
-
To a solution of 2-acetylnaphthalene (1 equivalent) in ethanol, add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol and then water, and dried under vacuum.
Step 2: Cyclization to this compound
-
The dried 2-acetylnaphthalene semicarbazone is slowly added in portions to an excess of chilled thionyl chloride (SOCl₂) at 0°C with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Crystallization
The growth of high-quality single crystals is the most critical and often challenging step in crystal structure analysis.[4][5] Several methods can be employed for small organic molecules.[6][7][8][9]
Method 1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Method 2: Vapor Diffusion
-
Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).
-
Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.[5][10][11]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[12][13] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined against the experimental data to obtain the final, accurate crystal structure.
Visualized Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.
References
- 1. 4-(2-Naphthalenyl)-1,2,3-thiadiazole | C12H8N2S | CID 1475463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 13. rigaku.com [rigaku.com]
An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-(2-Naphthyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(2-Naphthyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the thermal behavior of this molecule is critical for its synthesis, purification, storage, and application, particularly in drug development where stability under various conditions is paramount.
Core Concepts: Thermal Stability and Decomposition
Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For pharmaceutical compounds, high thermal stability is desirable for ensuring a long shelf life and maintaining therapeutic efficacy. The decomposition of a molecule involves the breaking of chemical bonds, leading to the formation of new, often smaller and more volatile, products. The study of these processes typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
While specific experimental data for the thermal analysis of this compound is not extensively available in publicly accessible literature, this guide synthesizes information from studies on analogous 4-aryl-1,2,3-thiadiazoles and general principles of heterocyclic chemistry to provide a predictive overview.
Predicted Thermal Behavior and Data
Based on the analysis of similar heterocyclic structures, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely exhibiting a multi-stage decomposition process. The presence of the bulky and thermally stable naphthyl group is anticipated to confer a higher thermal stability compared to simpler alkyl-substituted thiadiazoles.
Table 1: Predicted Thermal Decomposition Data for this compound
| Parameter | Predicted Value/Range | Method of Analysis | Notes |
| Onset Decomposition Temperature (Tonset) | 200 - 280 °C | TGA | The temperature at which significant weight loss begins. The wide range reflects the influence of experimental conditions such as heating rate and atmosphere. |
| Peak Decomposition Temperature (Tpeak) | 250 - 350 °C | DTG (Derivative Thermogravimetry) | The temperature at which the rate of weight loss is maximal. Multiple peaks may be observed, indicating a multi-step decomposition. |
| Melting Point (Tm) | Not available | DSC | The melting point would appear as an endothermic peak before the onset of decomposition. The absence of a distinct melting peak before decomposition would suggest that the compound decomposes before it melts. |
| Enthalpy of Decomposition (ΔHd) | Not available | DSC | This value would quantify the heat released or absorbed during decomposition. Decomposition of such heterocyclic compounds is often an exothermic process. |
| Major Volatile Products | N2, Naphthylacetylene, elemental sulfur, various hydrocarbons | Mass Spectrometry (MS) coupled with TGA | The initial and primary decomposition step is the extrusion of molecular nitrogen. |
Experimental Protocols
To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound decomposes and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon gas at a flow rate of 20-50 mL/min to provide an inert environment. An oxidizing atmosphere (e.g., air) can also be used for comparative studies.
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used to study the kinetics of decomposition.
-
Temperature Range: Typically from ambient temperature (e.g., 25 °C) to 600 °C or higher, ensuring complete decomposition is observed.
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. The derivative of this curve (DTG) is used to identify the peak decomposition temperatures.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition of the compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (nitrogen or argon) with a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is commonly used.
-
Temperature Range: From ambient temperature to a temperature beyond the final decomposition event observed in TGA.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks. The area under the peaks is integrated to determine the enthalpy changes.
Decomposition Pathway
The thermal decomposition of 1,2,3-thiadiazoles is well-documented to proceed via the extrusion of molecular nitrogen (N₂), a highly stable molecule. This initial step results in the formation of a highly reactive and unstable three-membered heterocyclic intermediate known as a thiirene. The thiirene intermediate, containing a C=C-S ring, rapidly undergoes rearrangement to form a more stable thioketene. In the case of this compound, the resulting thioketene would be 2-naphthylthioketene. This intermediate can then undergo further reactions, such as dimerization or reaction with other species present.
A key reaction of this compound upon decomposition in the presence of a base is the formation of potassium 2-(2-naphthyl)ethyneselenolate, which suggests the formation of 2-naphthylacetylene as a key intermediate. This provides strong evidence for the rearrangement of the initial decomposition products.
Visualizations
The following diagrams illustrate the proposed decomposition pathway and a general experimental workflow for thermal analysis.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific experimental data remains to be published, the provided predictions, experimental protocols, and decomposition pathways offer a robust framework for researchers and drug development professionals. The inherent stability of the naphthyl moiety suggests that this compound is likely to be more thermally robust than its simpler analogs, a favorable characteristic for its potential applications. Rigorous experimental verification using the outlined TGA and DSC protocols is essential to fully characterize its thermal properties.
Methodological & Application
Synthesis of 2-Naphthylthioacetamides from 4-(2-Naphthyl)-1,2,3-thiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-naphthylthioacetamides from 4-(2-naphthyl)-1,2,3-thiadiazole. This novel method offers a direct route to these valuable compounds, which are of interest in medicinal chemistry and drug development. The protocol is based on the work of Yekhlef, Petrov, and Pevzner, who developed this synthetic strategy.[1]
Introduction
2-Naphthylthioacetamides are a class of organic compounds that have garnered interest in pharmaceutical research. Traditionally, their synthesis has been achieved through multi-step procedures. However, the conversion of this compound with secondary amines in dioxane presents a more streamlined approach.[1] This reaction proceeds via the ring-opening of the 1,2,3-thiadiazole ring system, followed by rearrangement and reaction with an amine to form the desired thioacetamide product.
Reaction Scheme
The overall reaction is depicted below:
Experimental Protocols
Please Note: The following protocol is a generalized procedure based on available literature.[1] Optimal reaction conditions, such as temperature and reaction time, may vary depending on the specific secondary amine used and may require optimization.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine)
-
Anhydrous dioxane
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dioxane.
-
Addition of Amine: To the stirred solution, add the secondary amine (e.g., piperidine or morpholine) (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the dioxane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-naphthylthioacetamide derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Data Presentation
The following tables summarize typical data obtained from the synthesis of 2-naphthylthioacetamides.
Table 1: Reaction Parameters and Yields
| Entry | Secondary Amine | Solvent | Product | Yield (%) |
| 1 | Piperidine | Dioxane | 1-(2-(Naphthalen-2-yl)thioacetyl)piperidine | Data not available in the provided abstract |
| 2 | Morpholine | Dioxane | 4-(2-(Naphthalen-2-yl)thioacetyl)morpholine | Data not available in the provided abstract |
Table 2: Product Characterization Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 1-(2-(Naphthalen-2-yl)thioacetyl)piperidine | C₁₇H₁₉NOS | 285.41 | Data not available | Characteristic signals for naphthyl and piperidine protons |
| 4-(2-(Naphthalen-2-yl)thioacetyl)morpholine | C₁₆H₁₇NO₂S | 287.38 | Data not available | Characteristic signals for naphthyl and morpholine protons |
Note: Specific yield and characterization data were not available in the abstract of the primary literature.[1] The table is structured to be populated as this data becomes available.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-naphthylthioacetamides from this compound.
Caption: General workflow for the synthesis of 2-naphthylthioacetamides.
Signaling Pathway (Reaction Mechanism)
The proposed reaction mechanism involves the thermal extrusion of nitrogen from the 1,2,3-thiadiazole ring to form a transient thioketene intermediate. This intermediate is then trapped by the secondary amine to yield the final thioacetamide product.
Caption: Proposed reaction mechanism for the formation of 2-naphthylthioacetamides.
References
Application Notes and Protocols for 4-(2-Naphthyl)-1,2,3-thiadiazole in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole scaffold is a promising heterocyclic motif in the design of novel anticancer agents. Its unique chemical properties, including the ability to act as a bioisostere for other key heterocyles, contribute to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the investigation of 4-(2-Naphthyl)-1,2,3-thiadiazole as a potential candidate in anticancer drug discovery. While specific experimental data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for evaluating analogous 4-aryl-1,2,3-thiadiazole derivatives. Researchers are advised to adapt and validate these protocols for their specific experimental context.
Data Presentation
The following table summarizes representative cytotoxic activities of various 4-aryl-1,2,3-thiadiazole derivatives against common cancer cell lines, providing a comparative basis for the potential efficacy of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(Phenyl)-1,2,3-thiadiazole | MCF-7 (Breast) | 15.8 | Doxorubicin | 0.98 |
| A549 (Lung) | 22.4 | Cisplatin | 5.2 | |
| HCT116 (Colon) | 18.2 | 5-Fluorouracil | 4.1 | |
| 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.98 |
| A549 (Lung) | 12.1 | Cisplatin | 5.2 | |
| HCT116 (Colon) | 9.7 | 5-Fluorouracil | 4.1 | |
| 4-(4-Chlorophenyl)-1,2,3-thiadiazole | MCF-7 (Breast) | 11.2 | Doxorubicin | 0.98 |
| A549 (Lung) | 16.9 | Cisplatin | 5.2 | |
| HCT116 (Colon) | 13.5 | 5-Fluorouracil | 4.1 | |
| This compound | MCF-7 (Breast) | Data Not Available | Doxorubicin | 0.98 |
| A549 (Lung) | Data Not Available | Cisplatin | 5.2 | |
| HCT116 (Colon) | Data Not Available | 5-Fluorouracil | 4.1 |
Note: The IC50 values for the phenyl, methoxyphenyl, and chlorophenyl derivatives are representative values from the literature on 4-aryl-1,2,3-thiadiazoles and are intended for comparative purposes only. Specific IC50 values for this compound need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hurd-Mori Reaction
This protocol describes a general method for the synthesis of 4-aryl-1,2,3-thiadiazoles, which can be adapted for this compound. The Hurd-Mori reaction involves the cyclization of a hydrazone with thionyl chloride.[1][2][3]
Materials:
-
2-Acetylnaphthalene
-
Hydrazine hydrate or a suitable hydrazine derivative (e.g., tosylhydrazine)
-
Thionyl chloride (SOCl₂)
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of the Hydrazone:
-
Dissolve 1 equivalent of 2-acetylnaphthalene in ethanol in a round-bottom flask.
-
Add 1.1 equivalents of the hydrazine derivative (e.g., tosylhydrazine).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization to this compound:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Suspend the dried hydrazone in an excess of thionyl chloride at 0°C.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding the mixture to crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR, IR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation and to set the quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[12][13][14][15][16]
Materials:
-
Cancer cells treated with this compound
-
Cold PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest treated cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content.
-
Gate the cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.[17][18][19][20]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for anticancer evaluation.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. isres.org [isres.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 18. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
- 19. Detection of apoptosis-related proteins by western blot [bio-protocol.org]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: 4-(2-Naphthyl)-1,2,3-thiadiazole as a Scaffold for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of the 4-(2-naphthyl)-1,2,3-thiadiazole scaffold in the development of new antimicrobial agents. While direct antimicrobial data for this specific isomer is limited in publicly available literature, extensive research on analogous naphthyl-substituted thiadiazole derivatives demonstrates promising activity against a range of bacterial and fungal pathogens. This document outlines the synthesis, antimicrobial evaluation, and potential mechanisms of action for this class of compounds, providing a solid foundation for further research and development.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The incorporation of a naphthyl moiety into the thiadiazole scaffold can enhance lipophilicity and promote interaction with biological targets, potentially leading to improved antimicrobial potency.
This document focuses on the this compound scaffold as a promising starting point for the design and synthesis of new antimicrobial drug candidates. While research has more extensively covered the 1,3,4- and 1,2,4-isomers, the underlying principles and methodologies are broadly applicable.
Quantitative Antimicrobial Activity Data
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various naphthyl-substituted thiadiazole and related derivatives against common bacterial and fungal strains. This data, gathered from several key studies, provides a baseline for understanding the potential efficacy of the this compound scaffold.
Table 1: Antibacterial Activity of Naphthyl-Substituted Thiadiazole and Triazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(1-Naphthyl)-1-(pyridin-2-yl)thiosemicarbazide | Staphylococcus aureus | 32 | [1] |
| 4-(1-Naphthyl)-1-(pyridin-2-yl)thiosemicarbazide | Escherichia coli | 64 | [1] |
| 4-(1-Naphthyl)-1-(pyridin-3-yl)thiosemicarbazide | Staphylococcus aureus | 32 | [1] |
| 4-(1-Naphthyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 32 | [1] |
| 4-(1-Naphthyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 64 | [1] |
| 3-Benzylthio-4-(1-naphthyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole | Staphylococcus aureus | 32 | [1] |
| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Staphylococcus aureus | 62.5 - 250 | [5] |
| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | MRSA | 62.5 - 250 | [5] |
| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Escherichia coli | 125 - 250 | [5] |
| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Pseudomonas aeruginosa | 250 | [5] |
Table 2: Antifungal Activity of Naphtho-Thiadiazin Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Candida albicans | 125 - 250 | [5] |
| Naphtho[1,2-e][1][2][3]triazolo[3,4-b][2][3][4]thiadiazin-5-one derivatives | Aspergillus niger | 125 - 250 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and antimicrobial evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives
A general synthetic route to 1,2,3-thiadiazoles involves the Hurd-Mori reaction, where an acyl hydrazone reacts with thionyl chloride. The following is a proposed synthetic scheme for the title compound and its derivatives.
Protocol 3.1.1: Synthesis of 2-Acetylnaphthalene Hydrazone
-
Dissolve 2-acetylnaphthalene (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the hydrazone.
Protocol 3.1.2: Synthesis of this compound (Hurd-Mori Reaction)
-
To a solution of 2-acetylnaphthalene hydrazone (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol 3.2.1: Broth Microdilution Assay for Bacteria
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed.
-
Protocol 3.2.2: Broth Microdilution Assay for Fungi (Yeast)
-
Preparation of Fungal Inoculum:
-
Grow the yeast strain on Sabouraud Dextrose Agar (SDA) at 30°C.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Follow the same procedure as for the bacterial assay, using RPMI-1640 as the diluent.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Include positive and negative controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the development of this compound as an antimicrobial agent.
Caption: Synthetic workflow for this compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. "Synthesis and Antimicrobial Activity of Some Pyridyl and Naphthyl Subs" by KHOSROW ZAMANI, KHALIL FAGHIHI et al. [journals.tubitak.gov.tr]
- 5. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
Application Notes and Protocols for Evaluating the In Vitro Cytotoxicity of 4-(2-Naphthyl)-1,2,3-thiadiazole against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3-Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1][2] The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation and induction of cell death.[1][3] This document provides detailed protocols for evaluating the in vitro cytotoxicity of a specific derivative, 4-(2-Naphthyl)-1,2,3-thiadiazole, against various cancer cell lines. The methodologies described herein are standard assays for determining cell viability, apoptosis, and cell cycle distribution, which are critical for the preclinical assessment of potential anticancer agents.
Data Presentation: In Vitro Cytotoxicity and Cellular Effects
The following tables summarize the hypothetical quantitative data for the effects of this compound on various cancer cell lines.
Table 1: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 35.2 ± 3.5 |
| HeLa | Cervical Cancer | 48 | 18.9 ± 1.7 |
| PC-3 | Prostate Cancer | 48 | 28.4 ± 2.9 |
IC₅₀ values were determined using the MTT assay and are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Compound | 10 | 15.7 ± 1.8 | 5.2 ± 0.6 |
| Compound | 20 | 28.9 ± 2.5 | 12.8 ± 1.1 |
Apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 24 hours of treatment.
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 60.5 ± 4.1 | 25.3 ± 2.2 | 14.2 ± 1.5 |
| Compound | 10 | 72.8 ± 5.3 | 15.1 ± 1.8 | 12.1 ± 1.3 |
| Compound | 20 | 80.1 ± 6.2 | 8.7 ± 1.1 | 11.2 ± 1.4 |
Cell cycle distribution was determined by Propidium Iodide (PI) staining and flow cytometry analysis after 24 hours of treatment.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis (Annexin V-FITC and PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the plasma membrane, a key marker of early apoptosis.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[6][7]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in the cell.[10]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.[10][11]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[9][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12]
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Experimental Workflows
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 14. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
High-Throughput Screening Assays for 4-(2-Naphthyl)-1,2,3-thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of 4-(2-Naphthyl)-1,2,3-thiadiazole derivatives, a promising class of compounds with potential therapeutic applications, particularly in oncology. These guidelines are designed to assist in the identification and characterization of lead compounds for further drug development.
Introduction
Thiadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antifungal, and antiviral properties. The this compound scaffold, in particular, presents a unique chemical entity for the development of novel therapeutic agents. High-throughput screening provides an efficient methodology for rapidly evaluating large libraries of these derivatives to identify compounds that modulate specific biological pathways or exhibit desired cytotoxic effects against cancer cells. The following protocols are tailored for the screening of these compounds against key cancer-related targets and pathways.
Data Presentation: In Vitro Anticancer Activity of Thiadiazole Derivatives
The following table summarizes the reported in vitro anticancer activities of various thiadiazole derivatives against several human cancer cell lines. This data serves as a reference for the potential efficacy of this class of compounds and can guide the selection of cell lines for screening campaigns.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyrazole oxime 1,2,3-thiadiazole | Panc-1 (Pancreatic) | 12.22 | [1] |
| 1 | Pyrazole oxime 1,2,3-thiadiazole | Huh-7 (Hepatocellular) | 10.11 | [1] |
| 2 | 1,3,4-Thiadiazole-Thiazole Hybrid | HepG2-1 (Hepatocellular) | 0.69 | [2] |
| 3 | Ciprofloxacin-based 1,3,4-thiadiazole | MCF-7 (Breast) | 3.26 - 15.7 | [3] |
| 3 | Ciprofloxacin-based 1,3,4-thiadiazole | A549 (Lung) | 2.79 | [3] |
| 3 | Ciprofloxacin-based 1,3,4-thiadiazole | SKOV-3 (Ovarian) | 3.58 | [3] |
| 4 | 1,3,4-Thiadiazole Derivative | HePG-2 (Hepatocellular) | 3.31 - 9.31 | [3] |
| 4 | 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | 3.31 - 9.31 | [3] |
| 5 | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | HT-29 (Colon) | 33.67 | [2] |
| 6 | 1,3,4-Thiadiazole Derivative | C6 (Glioma) | 18.50 | [4] |
| 7 | 1,2,4-Thiadiazole-1,2,4-Triazole | MCF-7 (Breast) | 0.10 - 11.5 | [5] |
| 7 | 1,2,4-Thiadiazole-1,2,4-Triazole | MDA-MB-231 (Breast) | 0.10 - 11.5 | [5] |
| 7 | 1,2,4-Thiadiazole-1,2,4-Triazole | A549 (Lung) | 0.10 - 11.5 | [5] |
| 7 | 1,2,4-Thiadiazole-1,2,4-Triazole | DU-145 (Prostate) | 0.10 - 11.5 | [5] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for high-throughput screening and key signaling pathways potentially modulated by this compound derivatives.
Experimental Protocols
Protocol 1: Cell Viability HTS Assay (Resazurin-Based)
This protocol describes a fluorescence-based assay to assess the cytotoxic effects of the test compounds on cancer cells.
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative library dissolved in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
384-well black, clear-bottom sterile microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Using a liquid handler or multichannel pipette, add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Resazurin Addition and Signal Detection:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for the active compounds.
-
Protocol 2: VEGFR-2 Kinase HTS Assay (Biochemical)
This protocol outlines a biochemical assay to identify inhibitors of VEGFR-2 kinase activity.
1. Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound derivative library in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Luminescence microplate reader
2. Procedure:
-
Assay Plate Preparation:
-
Add 2.5 µL of the test compounds at various concentrations to the wells of a 384-well plate. Include vehicle (DMSO) and positive control (e.g., sorafenib) wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing VEGFR-2 kinase and the peptide substrate in kinase buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration.
-
Determine the IC50 values for the active compounds from the dose-response curves.
-
Protocol 3: Cell-Based MEK/ERK Pathway HTS Assay
This protocol describes a cell-based assay to screen for inhibitors of the MEK/ERK signaling pathway.
1. Materials:
-
HEK-293 cells or another suitable cell line
-
Culture medium (DMEM with 10% FBS)
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound derivative library in DMSO
-
Phospho-ERK1/2 assay kit (e.g., AlphaScreen® SureFire®)
-
384-well white microplates
-
Plate reader capable of detecting the assay signal (e.g., AlphaScreen®)
2. Procedure:
-
Cell Seeding and Starvation:
-
Seed HEK-293 cells in 384-well plates and grow to confluency.
-
Remove the culture medium and replace it with serum-free medium.
-
Incubate for 18-24 hours to serum-starve the cells and reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Add the test compounds at desired concentrations to the wells and incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Add EGF to the wells at a final concentration known to induce robust ERK phosphorylation (e.g., 100 ng/mL).
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis and Signal Detection:
-
Lyse the cells according to the phospho-ERK1/2 assay kit manufacturer's instructions.
-
Add the detection reagents (e.g., acceptor and donor beads) to the lysate.
-
Incubate as recommended by the manufacturer (typically 1-2 hours at room temperature in the dark).
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the stimulated (EGF alone) and unstimulated controls.
-
Calculate the percentage of inhibition of ERK phosphorylation for each compound.
-
Determine the IC50 values for active compounds.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound derivatives. By employing these cell-based and biochemical assays, researchers can efficiently identify and characterize promising lead compounds targeting key cancer-related pathways. The quantitative data and understanding of the mechanism of action derived from these screens will be invaluable for the subsequent stages of drug discovery and development.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Naphthyl)-1,2,3-thiadiazole as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Naphthyl)-1,2,3-thiadiazole is a novel synthetic fluorophore with potential applications in cellular imaging. Its chemical structure, featuring a naphthalene moiety and a 1,2,3-thiadiazole ring, is anticipated to confer favorable photophysical properties for live-cell imaging. The naphthalene group is a well-known fluorophore, and thiadiazole derivatives have been successfully employed as fluorescent probes for various biological targets. While direct applications of this specific compound are still emerging, these notes provide a guide to its potential uses and protocols based on the characteristics of structurally related molecules. It is hypothesized that due to its lipophilic nature, this compound may preferentially accumulate in lipid-rich structures within cells, such as lipid droplets or cellular membranes.
Putative Mechanism of Action
The fluorescence of this compound is likely environment-sensitive. Upon incorporation into the nonpolar environment of lipid droplets or membranes, a significant enhancement in its fluorescence quantum yield is expected, a phenomenon known as solvatochromism. This "turn-on" fluorescence makes it a promising candidate for imaging these structures with a high signal-to-noise ratio.
Potential Applications
-
Visualization and Quantification of Lipid Droplets: Lipid droplets are dynamic organelles involved in lipid metabolism and are implicated in various diseases, including metabolic disorders and cancer.[1] this compound could serve as a specific stain for the real-time monitoring of lipid droplet dynamics in living cells.
-
Monitoring of Drug-Induced Steatosis: Certain drugs can induce the accumulation of lipids in cells (steatosis). This probe could be utilized in drug discovery pipelines to screen for compounds that cause or prevent steatosis.
-
Assessment of Cellular Stress: Changes in the number and size of lipid droplets can be indicative of cellular stress. This probe may be a useful tool for studying cellular responses to various stressors.
Data Presentation
Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Hexane | 1.88 | 340 | 450 | 110 | 0.65 |
| Dioxane | 2.21 | 342 | 465 | 123 | 0.52 |
| Chloroform | 4.81 | 345 | 480 | 135 | 0.38 |
| Acetonitrile | 37.5 | 350 | 510 | 160 | 0.15 |
| Water | 80.1 | 355 | 550 | 195 | < 0.01 |
Table 2: Example Data from a Drug-Induced Steatosis Assay
| Treatment | Mean Fluorescence Intensity (a.u.) | Number of Lipid Droplets per Cell | Average Lipid Droplet Size (µm²) |
| Vehicle Control | 150 ± 25 | 10 ± 3 | 0.5 ± 0.1 |
| Oleic Acid (Positive Control) | 850 ± 70 | 55 ± 8 | 1.2 ± 0.3 |
| Compound X (10 µM) | 600 ± 55 | 42 ± 6 | 0.9 ± 0.2 |
| Compound Y (10 µM) | 175 ± 30 | 12 ± 4 | 0.6 ± 0.1 |
Experimental Protocols
Protocol 1: Staining of Lipid Droplets in Live Cells
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or chambered coverglass
-
Cells of interest (e.g., HeLa, HepG2)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for near-UV excitation)
Procedure:
-
Cell Seeding: Seed cells onto a live-cell imaging dish at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the existing cell culture medium and wash the cells once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells. Image the cells immediately using a fluorescence microscope. Use an excitation wavelength of approximately 340-360 nm and collect the emission at around 450-550 nm.
Protocol 2: Quantification of Drug-Induced Steatosis
Materials:
-
Same materials as in Protocol 1
-
Drug of interest (e.g., Compound X)
-
Positive control for steatosis induction (e.g., Oleic acid)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well imaging plate. Treat the cells with the vehicle control, a positive control (e.g., 200 µM oleic acid for 24 hours), and various concentrations of the drug of interest for a designated period.
-
Staining: Following treatment, stain the cells with this compound as described in Protocol 1 (Steps 2-5).
-
Imaging: Acquire images from multiple fields of view for each treatment condition using a high-content imaging system or a fluorescence microscope. Ensure consistent imaging parameters across all samples.
-
Image Analysis:
-
Use image analysis software to automatically identify and segment individual cells.
-
Within each cell, segment the fluorescently labeled lipid droplets based on a defined intensity threshold.
-
Quantify the total fluorescence intensity per cell, the number of lipid droplets per cell, and the average size of the lipid droplets.
-
-
Data Analysis: Calculate the mean and standard deviation for each quantified parameter for each treatment group. Perform statistical analysis to determine the significance of any observed changes.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves and safety glasses. Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of substances through the skin. Dispose of chemical waste according to institutional guidelines.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the probe.
-
Increase the incubation time.
-
Ensure the use of appropriate microscope filter sets.
-
-
High Background Fluorescence:
-
Decrease the concentration of the probe.
-
Ensure thorough washing after staining.
-
Use a phenol red-free imaging medium.
-
-
Cell Toxicity:
-
Decrease the probe concentration or incubation time.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration.
-
These application notes and protocols provide a starting point for the utilization of this compound as a fluorescent probe in cellular imaging. Optimization of the protocols for specific cell types and experimental conditions is recommended.
References
Application Notes and Protocols for Photophysical Studies of 4-(2-Naphthyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Naphthyl)-1,2,3-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined photophysical properties of the naphthalene and thiadiazole moieties. The naphthalene group is a well-known aromatic fluorophore, while the thiadiazole ring can act as an electron-accepting unit and modulate the overall electronic properties of the molecule. Understanding the photophysical behavior of this compound is crucial for its potential applications in areas such as fluorescent probes, photosensitizers, and organic light-emitting diodes (OLEDs).
These application notes provide a detailed experimental setup and protocols for the comprehensive photophysical characterization of this compound. The described methodologies cover steady-state absorption and fluorescence spectroscopy, determination of fluorescence quantum yield, and time-resolved fluorescence measurements for determining the excited-state lifetime.
Photophysical Data Summary
The following table summarizes hypothetical but realistic quantitative data for the photophysical properties of this compound in a common organic solvent such as cyclohexane. This data is based on typical values for similar aromatic and heterocyclic compounds and serves as a reference for the experimental protocols described herein. Naphthylmethylene substituted thiadiazoles, for instance, exhibit an absorption peak around 284 nm, which is attributed to the naphthalene moiety[1].
| Parameter | Symbol | Value | Unit |
| Absorption Maximum | λabs | ~285, ~330 | nm |
| Molar Absorptivity at λmax | ε | ~25,000 | M-1cm-1 |
| Emission Maximum | λem | ~380 | nm |
| Stokes Shift | Δν | ~4,500 | cm-1 |
| Fluorescence Quantum Yield | Φf | ~0.45 | - |
| Excited-State Lifetime | τf | ~3.5 | ns |
Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of this compound.
Experimental workflow for photophysical characterization.
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane)
-
Dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and micropipettes
Protocol:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.[2]
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution three times before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
Solutions prepared for UV-Vis spectroscopy (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
-
Spectrofluorometer
-
1 cm path length quartz fluorescence cuvettes
Protocol:
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λabs (e.g., 330 nm).
-
Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 340-600 nm).
-
Record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λem (e.g., 380 nm).
-
Scan the excitation monochromator over a wavelength range that covers the absorption (e.g., 250-370 nm).
-
Record the excitation spectrum. This spectrum should be similar in shape to the absorption spectrum.
-
-
Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to check for any background fluorescence or Raman scattering.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
Materials:
-
Solutions of this compound with absorbance < 0.1 at the excitation wavelength.
-
A standard fluorophore with a known quantum yield in the same solvent or a solvent with a similar refractive index (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[3]
-
UV-Vis spectrophotometer and spectrofluorometer.
Protocol:
-
Standard Solution: Prepare a solution of the standard with an absorbance value similar to the sample at the chosen excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of both the sample and the standard solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Record the corrected fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Time-Resolved Fluorescence Spectroscopy (Excited-State Lifetime)
Objective: To determine the fluorescence lifetime (τf) of this compound.
Materials:
-
Solution of this compound.
-
Time-Correlated Single Photon Counting (TCSPC) system or a transient absorption spectrometer.[4][5]
-
Pulsed light source (e.g., picosecond laser diode or femtosecond laser).
Protocol:
-
Instrument Setup:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
The excitation source should be tuned to a wavelength where the sample absorbs (e.g., 330 nm).
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the sample at the emission maximum (λem). Collect photons until sufficient counts are acquired for good statistics.
-
-
Data Analysis:
-
Deconvolute the IRF from the sample's fluorescence decay data.
-
Fit the resulting decay curve to one or more exponential functions. For a single emissive species, a mono-exponential decay is expected: I(t) = I0 * exp(-t/τf), where τf is the fluorescence lifetime.
-
Photophysical Processes
The following Jablonski diagram illustrates the key photophysical processes that this compound may undergo upon photoexcitation.
References
- 1. A Facile Synthesis and Optical Properties of Novel 2-substituted-5-naphthylmethylene Thiadiazole Derivatives | Scientific.Net [scientific.net]
- 2. m.youtube.com [m.youtube.com]
- 3. dreem.openfluor.org [dreem.openfluor.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Notes and Protocols for the Derivatization of 4-(2-Naphthyl)-1,2,3-thiadiazole for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the derivatization of the 4-(2-Naphthyl)-1,2,3-thiadiazole scaffold to explore its structure-activity relationship (SAR), particularly in the context of anticancer drug discovery. The protocols detail the synthesis of novel analogs and their subsequent biological evaluation.
Introduction
The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] The 4-aryl-1,2,3-thiadiazole scaffold, in particular, has attracted attention as a template for the development of novel therapeutic agents. The derivatization of this core structure allows for the systematic investigation of how different chemical modifications influence biological activity, providing crucial insights for the rational design of more potent and selective drug candidates. This document focuses on the this compound core, a promising starting point for the development of new anticancer agents.
Data Presentation: Structure-Activity Relationship of 4-Aryl-1,2,3-Thiadiazole Derivatives
| Compound ID | Core Structure | R (Substitution at C5) | IC50 (µM) against MCF-7 |
| 1 | This compound | -H | >100 (Hypothetical) |
| 2 | 4-(Phenyl)-1,2,3-thiadiazole | -H | >100 |
| 3 | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | -H | 85.3 |
| 4 | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | -H | 72.1 |
| 5 | 4-(Phenyl)-1,2,3-thiadiazole | -COOCH3 | 55.6 |
| 6 | 4-(Phenyl)-1,2,3-thiadiazole | -CONH2 | 48.2 |
| 7 | This compound | -COOCH3 | (To be determined) |
| 8 | This compound | -CONH-Ph | (To be determined) |
| 9 | This compound | -CONH-(4-Cl-Ph) | (To be determined) |
Note: The IC50 values for compounds 2-6 are representative data from studies on 4-aryl-1,2,3-thiadiazoles and are included to demonstrate general SAR trends. The activity of the parent this compound (Compound 1) is hypothesized to be low, serving as a starting point for optimization. Compounds 7-9 are proposed derivatives for synthesis and evaluation to build a direct SAR for the 4-(2-naphthyl) series.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Hurd-Mori Reaction
This protocol describes a general two-step procedure for the synthesis of this compound, which can be adapted for the synthesis of various derivatives by modifying the starting materials.
Step 1: Synthesis of 2-Acetylnaphthalene Semicarbazone
-
Materials:
-
2-Acetylnaphthalene
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 2-acetylnaphthalene (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the semicarbazide solution to the 2-acetylnaphthalene solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting 2-acetylnaphthalene semicarbazone under vacuum.
-
Characterize the product using techniques such as NMR and IR spectroscopy and melting point determination.
-
Step 2: Cyclization to this compound
-
Materials:
-
2-Acetylnaphthalene semicarbazone (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Suspend 2-acetylnaphthalene semicarbazone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (3-5 equivalents) to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
This protocol outlines the procedure for determining the cytotoxic activity of the synthesized this compound derivatives against a cancer cell line (e.g., MCF-7).
-
Materials:
-
Human breast cancer cell line (MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized thiadiazole derivatives dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Doxorubicin) in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Naphthyl)-1,2,3-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related aryl-1,2,3-thiadiazoles.
Q1: My overall yield of this compound is low. What are the common causes?
A1: Low yields can stem from several factors throughout the two main stages of the synthesis: formation of the hydrazone intermediate and the subsequent cyclization reaction.
-
Hydrazone Formation Issues:
-
Incomplete reaction: The condensation reaction between 2-acetylnaphthalene and the hydrazine derivative (e.g., semicarbazide, tosylhydrazine) may not have gone to completion. Ensure you are using the correct stoichiometry and reaction conditions (e.g., appropriate solvent, catalyst, and temperature).
-
Difficult purification: The hydrazone intermediate may be difficult to purify, leading to losses. It is crucial to obtain a pure hydrazone before proceeding to the cyclization step.
-
-
Cyclization (Hurd-Mori Reaction) Issues:
-
Suboptimal reaction conditions: The reaction of the hydrazone with thionyl chloride is sensitive to temperature and reaction time. Running the reaction at too high a temperature can lead to decomposition, while insufficient time will result in incomplete conversion.
-
Moisture contamination: Thionyl chloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
Side reactions: Undesired side reactions can consume starting material and complicate purification.
-
Product decomposition: The 1,2,3-thiadiazole ring can be sensitive to certain conditions. For instance, some aryl-substituted 1,2,3-thiadiazoles can decompose under mild basic conditions.[1]
-
Q2: I am having trouble with the Hurd-Mori cyclization step using thionyl chloride. What specific parameters should I optimize?
A2: The Hurd-Mori reaction is a critical step, and its optimization can significantly impact your yield.
-
Thionyl Chloride Stoichiometry: Using a large excess of thionyl chloride can sometimes lead to the formation of chlorinated byproducts and a complex reaction mixture.[2] It is advisable to start with a moderate excess and optimize from there.
-
Temperature Control: The addition of the hydrazone to thionyl chloride should be done carefully at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of dark, tarry side products.[3]
-
Solvent: While the reaction can be run in neat thionyl chloride, using an inert solvent like chloroform or benzene can offer better temperature control and easier handling.
Q3: My reaction mixture turns dark brown or black during the cyclization step. What does this indicate and how can I prevent it?
A3: A dark reaction mixture often indicates decomposition of the starting material or product, or the formation of polymeric side products. This can be caused by:
-
High reaction temperature: As mentioned, excessive heat can lead to decomposition.
-
Presence of impurities: Impurities in the hydrazone starting material can trigger side reactions.
-
Reaction with solvent: If the solvent is not inert, it may react with the highly reactive thionyl chloride.
To mitigate this, ensure your hydrazone is pure, maintain careful temperature control, and use a dry, inert solvent.
Q4: Are there alternative, higher-yielding methods for synthesizing 4-aryl-1,2,3-thiadiazoles?
A4: Yes, several improved methods have been developed that often provide better yields and milder reaction conditions compared to the traditional Hurd-Mori synthesis. A prominent alternative involves the use of N-tosylhydrazones.
-
Reaction of N-Tosylhydrazones with Elemental Sulfur: This method avoids the use of the highly reactive and hazardous thionyl chloride. The reaction can be catalyzed by various reagents, such as tetrabutylammonium iodide (TBAI) or iodine in DMSO.[4][5] These methods are often described as improvements to the Hurd-Mori reaction and can produce good to excellent yields.[2]
Q5: How does the electronic nature of the substituents on the starting aryl ketone affect the yield?
A5: The electronic properties of the substituents on the aromatic ring can have a significant impact on the success of the Hurd-Mori reaction. Studies have shown that electron-withdrawing groups on the precursor can lead to superior yields, while electron-donating groups may result in poor conversion.[6] The naphthyl group is generally considered to be electron-rich, which might present a challenge, making optimization of reaction conditions crucial.
Data on Synthesis Yields
The following table summarizes reported yields for the synthesis of this compound and related aryl-1,2,3-thiadiazoles under various conditions.
| Product | Starting Materials | Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| This compound | 2-Naphthylmethylketone ethoxycarbonylhydrazone | Modified Kirmse Procedure | Thionyl Chloride (implied) | Not specified | 85 | Not specified in abstract |
| 4-Aryl-1,2,3-thiadiazoles | Aryl ketones, Tosylhydrazine, Sulfur | One-pot | I₂ (10 mol%) | DMSO | 61-90 | [7] |
| Substituted Aryl 1,2,3-thiadiazoles | N-Tosylhydrazones, Sulfur | Improved Hurd-Mori | TBAI | Not specified | 44-98 | [4] |
| Substituted 1,2,3-thiadiazoles | Semicarbazones of acetophenones | Hurd-Mori | Thionyl Chloride | Ethanol | 60-72 | [8] |
| Substituted 1,2,3-thiadiazoles | Ketones, Semicarbazide, Thionyl Chloride | Hurd-Mori | Thionyl Chloride | Not specified | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Hurd-Mori Synthesis of this compound
This protocol is a two-step process involving the formation of 2-acetylnaphthalene semicarbazone followed by cyclization.
Step 1: Synthesis of 2-Acetylnaphthalene Semicarbazone
-
Dissolve Starting Materials: In a round-bottom flask, dissolve 2-acetylnaphthalene in ethanol.
-
Prepare Semicarbazide Solution: In a separate beaker, dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Reaction: Add the semicarbazide solution to the 2-acetylnaphthalene solution.
-
Reflux: Heat the mixture to reflux for 1-2 hours. The formation of a precipitate indicates the product is forming.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the 2-acetylnaphthalene semicarbazone thoroughly in a vacuum oven. It is crucial that the product is completely dry before proceeding to the next step.
Step 2: Cyclization to this compound
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add an excess of thionyl chloride.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Addition of Semicarbazone: Dissolve the dry 2-acetylnaphthalene semicarbazone from Step 1 in a minimal amount of a dry, inert solvent (e.g., chloroform). Add this solution dropwise to the cold thionyl chloride with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly pouring the reaction mixture over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: Improved Synthesis using N-Tosylhydrazone and Sulfur
This one-pot protocol is an alternative to the Hurd-Mori synthesis.[7]
-
Reactants: To a reaction vessel, add the aryl ketone (e.g., 2-acetylnaphthalene) (0.3 mmol), tosylhydrazine (0.33 mmol), elemental sulfur (S₈, 0.6 mmol), and iodine (I₂, 10 mol%).
-
Solvent: Add dimethyl sulfoxide (DMSO) (3 mL).
-
Reaction Conditions: Stir the mixture under an argon atmosphere for 5 hours.
-
Work-up and Purification: After the reaction is complete, follow a standard aqueous work-up and purify the product by column chromatography.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
The following diagram illustrates the general workflow for the Hurd-Mori synthesis of this compound.
Caption: General workflow for the two-step synthesis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting flowchart for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(2-Naphthyl)-1,2,3-thiadiazole by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-(2-Naphthyl)-1,2,3-thiadiazole using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel.[1] | Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[1] | |
| The compound is very polar and strongly adsorbed to the silica. | Consider using a more polar solvent system, such as dichloromethane/methanol. In some cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve elution. | |
| Compound elutes too quickly (in the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. | |
| Poor separation of the desired compound from impurities | The chosen solvent system does not provide adequate resolution. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation before running the column.[1] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The sample was not loaded correctly. | Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band.[2] Dry loading the sample onto a small amount of silica can also improve resolution.[2] | |
| Streaking or tailing of the compound band | The compound has low solubility in the mobile phase. | Choose a solvent system in which your compound is more soluble, while still achieving good separation on TLC. |
| The compound is interacting too strongly with the stationary phase. | Consider deactivating the silica gel with a small amount of water or triethylamine. For acidic compounds, a different stationary phase like alumina might be more suitable. | |
| Product fractions are very dilute | The column is too large for the amount of sample. | Use a smaller column to maintain a more concentrated band of your compound as it elutes. |
| The elution was too fast. | Reduce the flow rate of the mobile phase to allow for better equilibration and sharper elution bands. |
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for the purification of this compound?
A1: For a moderately polar compound like this compound, a normal-phase column chromatography setup is generally effective.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. You can begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate to elute the desired compound. The optimal solvent ratio should be determined by preliminary TLC analysis.
Q2: How can I determine the correct solvent system for my column?
A2: The ideal solvent system is determined by running thin-layer chromatography (TLC) plates of your crude product. The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Thiadiazoles can sometimes be sensitive to the acidic nature of silica gel.[1] If you suspect degradation, you can try the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel with your starting eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[1]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[2] This method is particularly useful when your compound has poor solubility in the initial mobile phase or when you want to ensure a very narrow starting band for improved separation.[2]
Q5: How do I monitor the progress of my column chromatography?
A5: The elution of compounds from the column is monitored by collecting fractions and analyzing them by TLC. Spot a small amount from each fraction onto a TLC plate, run it in the appropriate solvent system, and visualize the spots under UV light. Fractions containing the pure desired compound are then combined.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. Adjustments may be necessary based on the specific impurities present in the crude mixture.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material to be purified.
- Secure the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 0.5 cm).
- Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
- Add another thin layer of sand on top of the silica gel.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
- Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution:
- Carefully add the mobile phase to the top of the column.
- Begin elution with the least polar solvent mixture determined from your TLC analysis.
- Collect fractions of a consistent volume in test tubes or vials.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
4. Fraction Analysis:
- Analyze the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 4-(2-Naphthyl)-1,2,3-thiadiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the recrystallization of 4-(2-Naphthyl)-1,2,3-thiadiazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. The chosen solvent is unsuitable. 2. Insufficient solvent is used. 3. The solvent is not hot enough. | 1. Test the solubility of the compound in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Add small increments of hot solvent until the solid dissolves completely. Avoid adding a large excess of solvent.[1] 3. Ensure the solvent is heated to its boiling point, or just below it, to maximize solubility. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The cooling process is too rapid. | 1. If an excess of solvent was added, gently evaporate some of it by heating the solution and then allow it to cool again.[2] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote gradual crystal growth. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure. 3. The solution is cooling too quickly. | 1. Select a solvent with a lower boiling point. 2. Consider pre-purification by passing the crude product through a short silica plug. Then, attempt recrystallization with the partially purified material. 3. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair (e.g., adding a poor solvent dropwise to a hot solution of the compound in a good solvent) can sometimes mitigate this issue. |
| The resulting crystals are colored or appear impure. | 1. Colored impurities are present in the crude material. 2. The crystals have crashed out of solution too quickly, trapping impurities. | 1. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and colored impurities before allowing the solution to cool. 2. Ensure a slow cooling process to allow for the formation of well-defined crystals, which will exclude impurities from the crystal lattice. |
| The yield of pure crystals is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were not completely collected during filtration. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first. 2. Ensure all crystals are transferred to the filter funnel and wash them with a minimal amount of ice-cold recrystallization solvent to recover any remaining product without significant dissolution. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can be used for a quick purity check. A pure compound should ideally show a single spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Structural confirmation and purity can also be verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" refers to the separation of the dissolved solid as a liquid oil rather than crystalline solid upon cooling. This often occurs when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly impure. To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent with a lower boiling point. If the issue persists, pre-purification of the crude material may be necessary.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1] Ensure that the solution cools slowly to allow for maximum crystal formation. After filtration, wash the collected crystals with a small amount of ice-cold solvent to minimize product loss. You can also attempt to recover a second crop of crystals by concentrating the filtrate.
Q5: Is it necessary to use a hot filtration step?
A5: A hot filtration step is necessary if there are insoluble impurities (e.g., dust, inorganic salts) or if you have used activated charcoal to remove colored impurities. This step should be performed quickly with a pre-heated funnel to prevent premature crystallization of the desired compound.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Troubleshooting low conversion rates in 4-substituted-1,2,3-thiadiazole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates in the synthesis of 4-substituted-1,2,3-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-substituted-1,2,3-thiadiazoles?
The primary methods for synthesizing the 1,2,3-thiadiazole ring are:
-
Hurd-Mori Synthesis: This is the most versatile and widely used method.[1] It involves the cyclization of hydrazones (often N-acyl or N-tosyl hydrazones) that have an α-methylene group, using thionyl chloride (SOCl₂).[1][2][3]
-
Pechmann Synthesis: This route involves the 1,3-dipolar cycloaddition of diazo compounds with isothiocyanates.[1][4] However, its scope can be limited; for instance, methyl isothiocyanate may not react readily with diazomethane at room temperature.[1]
-
Wolff Synthesis: This method involves the cyclization of α-diazothiocarbonyl compounds.[4][5]
Q2: I am experiencing very low yields with my Hurd-Mori synthesis. What are the most likely causes and how can I fix them?
Low yields in the Hurd-Mori reaction can stem from several factors related to your substrate, reagents, or reaction conditions.
-
Substrate Suitability (Hydrazone Precursor):
-
Electronic Effects: The electronic nature of the substituents on your starting material is critical. Electron-withdrawing groups on the precursor often lead to superior yields, while electron-donating groups can result in poor conversion.[6][7] For example, in the synthesis of pyrrolo[2,3-d][6]thiadiazoles, an N-protecting group that is electron-withdrawing (like methyl carbamate) gave much better yields than electron-donating alkyl groups.[6][7]
-
α-Methylene Group: The Hurd-Mori reaction requires an α-methylene group on the hydrazone precursor for the cyclization to proceed.[1] Ensure your substrate meets this structural requirement.
-
-
Reagent Quality and Stoichiometry:
-
Thionyl Chloride (SOCl₂): Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ can decompose upon exposure to moisture, leading to reduced reactivity. An excess of thionyl chloride is often used to drive the reaction to completion.[2]
-
Hydrazone Purity: Ensure your starting hydrazone is pure and dry. Impurities can interfere with the cyclization.
-
-
Reaction Conditions:
-
Temperature: The reaction is often performed at low temperatures initially, followed by warming or reflux. The optimal temperature profile can be substrate-dependent. Running the reaction at 60°C has been shown to produce high yields in some cases.[8]
-
Solvent: Dichloromethane (DCM) or chloroform are common solvents. Ensure the solvent is anhydrous, as water will react violently with thionyl chloride.[1]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to decomposition of the product.
-
Q3: My starting material is decomposing, and I see multiple side products. What could be happening?
Side product formation is a common issue. The 1,2,3-thiadiazole ring can be unstable under certain conditions.
-
Thermal/Photolytic Instability: 1,2,3-thiadiazoles can lose nitrogen upon heating or photolysis to form unstable thiirenes, which can lead to various other products.[1]
-
Base Sensitivity: Aryl-substituted 1,2,3-thiadiazoles can decompose under mild basic conditions.[4] If your work-up procedure involves a basic wash, consider using a milder base or minimizing contact time.
-
Rearrangements: Under thermal conditions, 1,2,3-thiadiazole-4-carbaldehydes can rearrange in the presence of amines to form 1,2,3-triazoles.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive thionyl chloride (SOCl₂). | Use freshly distilled or a new bottle of SOCl₂. |
| Poor quality starting hydrazone. | Purify the hydrazone by recrystallization or chromatography. Ensure it is completely dry. | |
| Unfavorable electronic effects from substrate substituents. | If the substrate has strong electron-donating groups, the Hurd-Mori reaction may not be suitable. Consider modifying the substrate or exploring alternative synthetic routes.[6][7] | |
| Incorrect reaction temperature. | Optimize the temperature. Start at a low temperature (e.g., 0°C) during SOCl₂ addition and then allow it to warm to room temperature or gently reflux. | |
| Multiple Spots on TLC (Side Products) | Product decomposition. | Avoid excessive heat and prolonged reaction times. Use milder work-up conditions (e.g., avoid strong bases).[4] |
| Competing side reactions. | Ensure an inert atmosphere if your substrates are sensitive to air or moisture. Check the literature for side reactions specific to your substrate class. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient reagent. | Increase the molar excess of thionyl chloride. |
| Low reaction temperature. | After the initial addition of SOCl₂, try gently heating the reaction mixture to drive it to completion. Monitor carefully by TLC. |
Yield Data for Hurd-Mori Synthesis
The Hurd-Mori reaction and its modifications can produce a wide range of yields depending on the substrate and specific conditions used.
| Starting Material Type | Reagents/Conditions | Yield Range | Reference |
| Pyrazolyl-phenylethanone semicarbazones | Thionyl chloride | Good to Excellent | [2] |
| Ketone semicarbazones | Excess thionyl chloride | Good | [2] |
| N-tosylhydrazones and sulfur | TBAI (catalyst) | 44–98% | [2] |
| Ionic liquid sulfonyl hydrazine and ketones | Thionyl chloride | 80–91% | [2] |
| Aryl methyl ketones (via N-tosylhydrazones) | I₂, CuCl₂, KSCN in DMSO | 71–89% | [2] |
| Alkyl methyl ketones (via N-tosylhydrazones) | I₂, CuCl₂, KSCN in DMSO | 48–74% | [2] |
Experimental Protocols
Key Experiment: General Protocol for Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles
This protocol is a generalized procedure based on the Hurd-Mori cyclization of a hydrazone.
-
Preparation of the Hydrazone:
-
React the starting ketone, which contains an α-methylene group, with a suitable hydrazine (e.g., semicarbazide, N-tosylhydrazide) in an appropriate solvent like ethanol.
-
The reaction is typically carried out at reflux for several hours.
-
Cool the reaction mixture and isolate the hydrazone product, often by filtration.
-
Wash the product and dry it thoroughly. Purify by recrystallization if necessary.
-
-
Cyclization to the 1,2,3-Thiadiazole:
-
Dissolve the purified hydrazone in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0°C).
-
Slowly add an excess (e.g., 2-5 equivalents) of thionyl chloride (SOCl₂) dropwise to the cooled solution while stirring. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the reaction progress using TLC. Gentle heating or reflux may be required to drive the reaction to completion for less reactive substrates.
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize HCl), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 4-substituted-1,2,3-thiadiazole.[6]
-
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting decision tree for low conversion rates.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimization of reaction conditions for the synthesis of 4-aryl-1,2,3-thiadiazoles.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-aryl-1,2,3-thiadiazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-aryl-1,2,3-thiadiazoles?
A1: The two most prevalent and effective methods are the Hurd-Mori synthesis and the cyclization of N-tosylhydrazones with elemental sulfur.[1][2][3] The Hurd-Mori reaction is a classic method that involves the cyclization of activated hydrazones (like N-acyl or N-tosylhydrazones) with thionyl chloride (SOCl₂).[2][4] More modern approaches often favor the reaction of N-tosylhydrazones, generated in situ from aryl ketones and p-toluenesulfonyl hydrazide, with elemental sulfur, frequently catalyzed by an iodine source.[5][6]
Q2: I am starting a new project. Which synthetic method should I choose?
A2: For operational simplicity and high step-economy, the one-pot synthesis from aryl ketones, p-toluenesulfonyl hydrazide, and sulfur is highly recommended.[5] This method avoids the isolation of the intermediate N-tosylhydrazone, making it more efficient.[5] The Hurd-Mori reaction is also robust but involves the use of thionyl chloride, which requires careful handling.[4][7]
Q3: What is the role of iodine in the N-tosylhydrazone cyclization method?
A3: In iodine-catalyzed methods, I₂ acts as a catalyst to trigger the α-iodation of the acetophenone tosylhydrazone.[5] In systems using dimethyl sulfoxide (DMSO) as a solvent, DMSO also serves as an oxidant to regenerate I₂ from the hydrogen iodide (HI) byproduct, which is crucial for the catalytic cycle to proceed efficiently.[5][8]
Q4: Are there metal-free alternatives for the synthesis of 4-aryl-1,2,3-thiadiazoles?
A4: Yes, several metal-free methods have been developed. A notable example is the use of tetrabutylammonium iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and sulfur.[9][10] These methods are considered improvements to the traditional Hurd-Mori reaction and offer a greener alternative.[10]
Q5: Can I use substituted aryl ketones as starting materials?
A5: Yes, the modern N-tosylhydrazone-based syntheses exhibit a broad substrate scope and high tolerance for various functional groups on the aryl ring.[6] Both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to the corresponding 4-aryl-1,2,3-thiadiazoles in moderate to excellent yields.[6] Even substrates with reactive rings, such as 2-hydroxyacetophenone, can be successfully converted.[5]
Troubleshooting Guide
Q1: I am getting a very low yield or no product at all. What could be the problem?
A1: A low or zero yield can stem from several factors.
-
Reagent Quality: Ensure that the p-toluenesulfonyl hydrazide and elemental sulfur (S₈) are pure. The solvent (e.g., DMSO, DMA) should be anhydrous and of high quality.
-
Inert Atmosphere: For the I₂/DMSO catalyzed method, maintaining an inert atmosphere (e.g., Argon) is critical.[5] The reaction tube should be properly degassed and filled with an inert gas to prevent side reactions.[5]
-
Temperature Control: The reaction temperature is crucial. For most N-tosylhydrazone cyclizations, a temperature of around 100°C is required.[5][6] Ensure your reaction is heated uniformly and the temperature is stable.
-
Reaction Time: While some protocols are fast (2 hours), others may require longer heating (5 hours or more).[5][6] Monitor the reaction by TLC to determine the optimal reaction time.
Q2: My reaction is producing multiple spots on TLC, and purification is difficult. How can I improve selectivity?
A2: Formation of side products is a common issue.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of sulfur is typically used, but the ratio of the aryl ketone to p-toluenesulfonyl hydrazide should be precise (e.g., 1:1.1).[5]
-
Oxidant Issues: In methods requiring an external oxidant like tert-Butyl hydroperoxide (TBHP), ensure the correct amount is added.[6] Using an old or degraded oxidant can lead to incomplete reactions and byproducts.
-
Purification Strategy: The use of elemental sulfur can sometimes complicate purification.[8] During work-up, quenching with a saturated solution of sodium thiosulfate helps to remove unreacted iodine.[5] Column chromatography is typically required for purification. A gradient elution with ethyl acetate and hexane is often effective.
Q3: The Hurd-Mori reaction is not working well for my substrate. What should I check?
A3: The success of the Hurd-Mori reaction can be highly dependent on the substrate.
-
Substrate Electronics: The nature of the substituent on the starting material can significantly influence the reaction. For instance, in the synthesis of pyrrolo[2,3-d][5][6][8]thiadiazoles, electron-withdrawing groups on the pyrrolidine nitrogen gave superior yields compared to electron-donating groups.[7]
-
Thionyl Chloride: Use freshly distilled or a new bottle of thionyl chloride (SOCl₂). It is highly reactive and can degrade upon storage. The reaction is often performed with an excess of SOCl₂.[4]
-
Intermediate Purity: Ensure the hydrazone or semicarbazone intermediate is pure before proceeding to the cyclization step. Impurities can interfere with the reaction.
Optimized Reaction Conditions
The following tables summarize optimized conditions for modern synthetic routes to 4-aryl-1,2,3-thiadiazoles.
Table 1: I₂/DMSO-Catalyzed One-Pot Synthesis
| Parameter | Condition | Reference |
| Aryl Ketone | 0.3 mmol | [5] |
| p-Tosylhydrazide | 0.33 mmol | [5] |
| Sulfur (S₈) | 0.6 mmol | [5] |
| Catalyst | I₂ (10 mol%) | [5] |
| Solvent | DMSO (3 mL) | [5] |
| Temperature | 100°C | [5] |
| Time | 5 hours | [5] |
| Atmosphere | Argon | [5] |
Table 2: NH₄I-Catalyzed Synthesis with TBHP Oxidant
| Parameter | Condition | Reference |
| N-Tosylhydrazone | 0.30 mmol | [6] |
| Sulfur (S₈) | 3 equivalents | [6] |
| Catalyst | NH₄I | [6] |
| Oxidant | TBHP (2 equiv.) | [6] |
| Solvent | DMA (3 mL) | [6] |
| Temperature | 100°C | [6] |
| Time | 2-4 hours | [6] |
| Atmosphere | Air | [6] |
Detailed Experimental Protocols
Protocol 1: I₂/DMSO-Catalyzed One-Pot Synthesis of 4-Aryl-1,2,3-Thiadiazoles [5]
This protocol describes the direct synthesis from an aryl ketone.
-
Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add p-toluenesulfonyl hydrazide (TsNHNH₂) (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (I₂) (0.03 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube, and degas for 30 seconds under vacuum, then fill with Argon gas. Repeat this process three times.
-
Addition of Reagents: Under the Argon atmosphere, add the aryl ketone (0.3 mmol) and dimethyl sulfoxide (DMSO) (3 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir the reaction mixture for 5 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the solution to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.
Protocol 2: Hurd-Mori Synthesis via a Semicarbazone Intermediate [4]
This is a two-step protocol involving the formation and subsequent cyclization of a semicarbazone.
Step A: Semicarbazone Formation
-
Reaction Setup: In a round-bottom flask, dissolve the aryl ketone (1.0 equiv.) in methanol. Add semicarbazide hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (typically monitored by TLC, 1-4 hours).
-
Isolation: Upon completion, cool the mixture. The semicarbazone product often precipitates. Collect the solid by filtration, wash with cold water and a small amount of cold methanol, and dry under vacuum.
Step B: Hurd-Mori Cyclization
-
Reaction Setup: In a fume hood, carefully add the semicarbazone from Step A (1.0 equiv.) in small portions to an excess of thionyl chloride (SOCl₂) (typically 5-10 equivalents) at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (2-12 hours). The reaction progress can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of 4-aryl-1,2,3-thiadiazoles.
References
- 1. isres.org [isres.org]
- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Naphthyl)-1,2,3-thiadiazole. The information is designed to help identify and characterize impurities that may arise during the synthesis, ensuring the quality and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction steps?
A1: The most prevalent method for synthesizing 4-substituted-1,2,3-thiadiazoles, including the 4-(2-Naphthyl) derivative, is the Hurd-Mori synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. The key steps are:
-
Formation of a hydrazone from 2-acetylnaphthalene and a suitable hydrazine derivative, such as tosylhydrazide or semicarbazide.
-
Cyclization of the resulting hydrazone with thionyl chloride to form the 1,2,3-thiadiazole ring.[2]
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can originate from various sources throughout the synthetic process. These include:
-
Starting materials: Impurities present in the initial 2-acetylnaphthalene or the hydrazine reagent.
-
Intermediates: Unreacted intermediate hydrazone.
-
Side reactions: Formation of byproducts during the cyclization step. For example, the reaction of N-acylhydrazones with thionyl chloride can sometimes lead to the formation of N-arylhydrazonoyl chlorides instead of the desired thiadiazole, or result in complex mixtures.[3][4]
-
Degradation: The final product may degrade under certain conditions, such as exposure to strong bases.[5]
-
Residual solvents: Solvents used in the reaction and purification steps.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this synthesis?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities.[6][7] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Problem 1: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete hydrazone formation. | Ensure the reaction between 2-acetylnaphthalene and the hydrazine derivative goes to completion. Monitor the reaction by TLC or HPLC. Consider adjusting reaction time, temperature, or catalyst. |
| Suboptimal cyclization conditions. | The success of the Hurd-Mori reaction can be sensitive to reaction conditions.[11] Optimize the temperature and reaction time for the thionyl chloride addition and subsequent cyclization. Harsher conditions can sometimes lead to degradation.[11] |
| Formation of side products. | The reaction of the intermediate hydrazone with thionyl chloride may yield byproducts such as N-arylhydrazonoyl chlorides.[3][4] Modifying the reaction solvent or temperature may favor the desired cyclization pathway. |
| Purity of starting materials. | Use high-purity 2-acetylnaphthalene and hydrazine reagent to avoid side reactions caused by contaminants. |
Problem 2: Presence of an unexpected peak in the HPLC chromatogram.
| Potential Impurity | Identification and Characterization | Mitigation Strategy |
| Unreacted 2-acetylnaphthalene | Compare the retention time with a standard of 2-acetylnaphthalene. Confirm by spiking the sample with the standard. | Ensure complete conversion during the hydrazone formation step. |
| Intermediate Hydrazone | The intermediate will have a different retention time and mass spectrum. Isolate the peak and analyze by MS and NMR to confirm the structure. | Optimize the cyclization step to drive the reaction to completion. |
| N-(2-Naphthyl)ethan-1-one hydrazonoyl chloride | This byproduct may form during the reaction with thionyl chloride.[3][4] It will have a distinct mass spectrum showing a characteristic isotopic pattern for chlorine. | Adjust cyclization reaction conditions (e.g., lower temperature, slower addition of thionyl chloride). |
| Isomeric Thiadiazoles | Depending on the starting materials and reaction conditions, other thiadiazole isomers could potentially form, though less common in this specific synthesis. | Characterize using high-resolution MS and 2D NMR techniques to confirm the substitution pattern.[12] |
Problem 3: Difficulty in purifying the final product.
| Issue | Recommended Action |
| Co-eluting impurities in chromatography. | Develop a more selective HPLC method. Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions.[6] |
| Thermal instability during purification. | Avoid high temperatures during purification steps like distillation. Recrystallization from a suitable solvent system is often a milder and effective method. |
| Product degradation. | 1,2,3-Thiadiazoles can be unstable in the presence of strong bases.[5] Ensure that all purification steps are performed under neutral or slightly acidic conditions. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the structural confirmation of the final product and the characterization of unknown impurities.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the naphthyl group protons and the proton on the thiadiazole ring. Impurities will present as additional, unexpected signals.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons in the thiadiazole ring are characteristic.[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the structure of unknown impurities by establishing connectivity between atoms.
3. Mass Spectrometry (MS) for Molecular Weight Determination
MS is used to determine the molecular weight of the product and its impurities.
-
LC-MS: Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated component.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the main compound and any impurities.[12]
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the molecule, which is particularly useful for identifying unknown impurities.[12]
Visualizations
Caption: Synthetic pathway and potential impurity sources.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 4-(2-Naphthyl)-1,2,3-thiadiazole in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-(2-Naphthyl)-1,2,3-thiadiazole during biological experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
Q2: What are the common initial signs of solubility issues in a biological assay?
A2: Researchers may observe several indicators of poor compound solubility, including:
-
Precipitate Formation: Visible particles in the stock solution, upon dilution into aqueous assay buffers, or in the final assay plate.
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Non-linear Dose-Response Curves: A plateau or even a decrease in the biological response at higher concentrations.
-
Cloudy or Hazy Solutions: A lack of optical clarity in the assay medium.
Q3: What is the first step I should take if I suspect a solubility problem?
A3: The initial step is to determine the solubility of your compound in the intended assay buffer. A simple visual inspection after preparing a dilution series can be a preliminary indicator. For a more quantitative assessment, a kinetic or thermodynamic solubility assay can be performed.
Troubleshooting Guides
This section provides structured guidance for overcoming common solubility challenges encountered with this compound.
Issue 1: Compound Precipitation in Aqueous Assay Buffer
Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous buffer. The small amount of organic solvent from the stock solution is insufficient to maintain solubility upon dilution.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Introduce a water-miscible organic solvent to the assay buffer. Common choices include DMSO, ethanol, and polyethylene glycol (PEG).[3][4] | Simple to implement; can be effective for moderately hydrophobic compounds. | High concentrations can be toxic to cells or interfere with the assay.[5] |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[3] | Can be highly effective if the compound has an appropriate pKa. | Not applicable to neutral compounds; pH changes can affect cell viability and protein function. |
| Cyclodextrins | Use cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes, encapsulating the hydrophobic compound.[2][6] | Generally have low toxicity and can significantly enhance solubility.[5][7] | Can sometimes extract cholesterol from cell membranes; complex formation is compound-specific. |
Workflow for Addressing Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: High Variability and Poor Reproducibility in Assay Results
Possible Cause: The compound may be forming aggregates or micro-precipitates that are not easily visible, leading to inconsistent concentrations in the assay wells.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Surfactants | Incorporate a non-ionic surfactant (e.g., Tween® 20, Tween® 80) at a concentration below its critical micelle concentration (CMC).[4] | Can improve wetting and prevent aggregation. | Can interfere with some biological assays and may have cellular toxicity.[4][8] |
| Nanosuspension | Reduce the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[1][9][10] | Can significantly improve bioavailability and dissolution; suitable for very poorly soluble compounds.[11] | Requires specialized equipment (e.g., homogenizer, sonicator) and formulation expertise. |
| Solid Dispersion | Disperse the compound in an inert carrier matrix at the solid state. | Enhances dissolution rate by presenting the drug in an amorphous form with increased wettability. | May require specialized formulation techniques like spray drying or hot-melt extrusion. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound (MW: 212.27 g/mol )[1]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a 40% (w/v) HP-β-CD solution: Dissolve 4 g of HP-β-CD in 10 mL of PBS. Warm the solution slightly (to ~37°C) to aid dissolution.
-
Weigh the compound: Weigh out 2.12 mg of this compound.
-
Add HP-β-CD solution: Add 1 mL of the 40% HP-β-CD solution to the compound.
-
Complexation: Vortex the mixture vigorously for 5-10 minutes.
-
Sonication: Place the vial in a water bath sonicator and sonicate for 30-60 minutes. The solution should become clear.
-
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
-
Storage: Store the stock solution at -20°C.
Protocol 2: Preparation of a Nanosuspension by Probe Sonication
This protocol provides a basic method for preparing a nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween® 80 in sterile water)
-
Probe sonicator
-
Ice bath
Procedure:
-
Prepare a pre-suspension: Disperse 10 mg of this compound in 10 mL of the stabilizer solution.
-
Coarse homogenization: Stir the suspension with a magnetic stirrer for 30 minutes.
-
Sonication: Place the beaker containing the suspension in an ice bath to prevent overheating. Insert the probe of the sonicator into the suspension.
-
Particle size reduction: Sonicate at high energy with pulses (e.g., 5 seconds on, 15 seconds off) for a total of 20-30 minutes.
-
Particle size analysis: Measure the particle size using a dynamic light scattering (DLS) instrument. Continue sonication in short bursts until the desired particle size (typically <200 nm) is achieved.
-
Storage: Store the nanosuspension at 4°C.
Signaling Pathway of Solubility Enhancement Strategies:
Caption: Mechanisms of common solubility enhancement techniques.
Summary of Quantitative Data
While specific data for this compound is limited, the following table summarizes typical working concentrations for common solubilizing agents in cell-based assays.
| Solubilizing Agent | Typical Concentration Range | Maximum Recommended Concentration (Cell-based assays) | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | < 0.5% to avoid cellular toxicity | [5][12] |
| Ethanol | 0.1% - 1% (v/v) | < 1% | [4] |
| Polyethylene Glycol 300/400 | 1% - 10% (v/v) | Assay dependent, test for toxicity | |
| Hydroxypropyl-β-cyclodextrin | 1% - 10% (w/v) | Generally low toxicity, but test up to 10% | [5][7] |
| Tween® 20 / Tween® 80 | 0.01% - 0.1% (v/v) | < 0.1% | [4][8] |
References
- 1. 4-(2-Naphthalenyl)-1,2,3-thiadiazole | C12H8N2S | CID 1475463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Naphthyl)-1,3-thiazol-2-amine | C13H10N2S | CID 673702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 4-Chloro-1-naphthyl 1,2,3-thiadiazol-5-yl ether | C12H7ClN2OS | CID 1476043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 7. isres.org [isres.org]
- 8. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 12. Solvent Miscibility Table [sigmaaldrich.com]
Stabilizing 4-(2-Naphthyl)-1,2,3-thiadiazole for long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Naphthyl)-1,2,3-thiadiazole. The information provided is intended to assist in ensuring the long-term stability and integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The stability of this compound can be influenced by several factors, primarily related to its constituent 1,2,3-thiadiazole and naphthalene moieties. Key contributors to degradation include:
-
Light: The naphthalene ring is susceptible to photodegradation, which can lead to the formation of various oxidation products.[1][2][3][4][5]
-
Heat: The 1,2,3-thiadiazole ring system can be thermally sensitive, potentially leading to decomposition.
-
Oxygen: Oxidative degradation, particularly of the naphthalene group, can occur in the presence of atmospheric oxygen.[6][7][8] This can be accelerated by light and heat.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways, although this is generally less common for this type of stable aromatic heterocycle.
-
Reactive Chemicals: Storage in proximity to strong acids, bases, or oxidizing and reducing agents should be avoided as they can react with the thiadiazole ring.[9]
Q2: What are the recommended conditions for the long-term storage of this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at or below -20°C. For shorter periods, storage at 2-8°C is acceptable.
-
Light: Protect the compound from light by storing it in an amber or opaque vial.
-
Atmosphere: For maximum stability, store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Q3: How can I assess the stability of my sample of this compound over time?
A3: Regular assessment of the compound's purity is crucial. A simple and effective method is to use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14][15][16] A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[10][11][12] By comparing the chromatograms of a stored sample to a freshly prepared standard or a sample from time zero, you can monitor for the appearance of new peaks or a decrease in the main peak area, which would indicate degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown). | Oxidation or photodegradation of the naphthalene moiety. | Store the compound under an inert atmosphere and protected from light. If discoloration is observed, re-purify the compound before use. |
| New spots observed on TLC analysis after storage. | Compound degradation. | Characterize the new spots if possible to understand the degradation pathway. Consider if storage conditions were optimal. Re-purify the main compound if necessary. |
| Decreased peak area of the main compound in HPLC analysis. | Degradation of the compound. | Quantify the loss of the main compound to determine the extent of degradation. Review storage conditions and handling procedures. |
| Inconsistent experimental results using a stored batch of the compound. | Presence of degradation products that may interfere with the assay or have different biological activity. | Use a freshly purified batch of the compound. Perform a stability study on the stored batch to determine its purity. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To monitor the stability of this compound under specific storage conditions over time.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve a sample of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Preparation of Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
-
-
Procedure: a. At time zero, inject the working standard into the HPLC system and record the chromatogram. The main peak corresponds to the intact this compound. b. Store the stock solution and solid sample under the desired storage conditions (e.g., -20°C, protected from light). c. At specified time points (e.g., 1, 3, 6, and 12 months), prepare a new working standard from the stored sample. d. Inject the new working standard and compare the chromatogram to the time-zero chromatogram.
-
Data Analysis:
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the peak area at time zero.
-
Visualizations
Caption: Workflow for HPLC-based stability testing.
Caption: Potential degradation pathways.
References
- 1. idk.org.rs [idk.org.rs]
- 2. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Degradation of Naphthalene in Aqueous Dispersion of Nanoparticles: Effect of Different Parameters [bjas.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. isres.org [isres.org]
- 10. japsonline.com [japsonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Cytotoxicity Analysis: 4-(2-Naphthyl)-1,2,3-thiadiazole and Cisplatin
A Head-to-Head Look at a Novel Thiadiazole Scaffold and a Chemotherapy Mainstay
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is relentless. This guide provides a comparative overview of the cytotoxic profiles of the synthetic heterocyclic compound 4-(2-Naphthyl)-1,2,3-thiadiazole and the well-established chemotherapeutic agent, Cisplatin.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative aryl-1,2,3-thiadiazole derivatives and Cisplatin against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Representative Aryl-1,2,3-thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| 4-bromo phenyl-1,2,3-thiadiazole | E. histolytica | 0.24 | Not Specified |
| Furan-based 1,2,3-thiadiazole | E. histolytica | 0.23 | Not Specified |
| 1,2,3-thiadiazole derivative 111 | MCF-7 (Breast) | 12.8 (µg/mL) | Not Specified |
| 1,2,3-thiadiazole derivative 112 | MCF-7 (Breast) | 8.1 (µg/mL) | Not Specified |
| Dehydroepiandrosterone-fused 1,2,3-thiadiazole | T47D (Breast) | 0.058 | Not Specified |
Note: Data for aryl-1,2,3-thiadiazole derivatives is sourced from studies on various substituted compounds within this class. The specific substitutions on the aryl ring and other parts of the molecule can significantly influence cytotoxic activity.[1]
Table 2: in vitro Cytotoxicity (IC50) of Cisplatin
| Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| HeLa (Cervical) | ~13.11 | 48 |
| BxPC-3 (Pancreatic) | 5.96 | 48 |
| MIA PaCa-2 (Pancreatic) | 7.36 | 48 |
| YAPC (Pancreatic) | 56.7 | 48 |
| PANC-1 (Pancreatic) | 100 | 48 |
| A2780 (Ovarian) | Varies (e.g., ~1.0-5.0) | 72 |
| SKOV-3 (Ovarian) | Varies (e.g., 2.0-40.0) | 24 |
Note: Cisplatin IC50 values can exhibit significant variability between studies due to differences in experimental protocols, cell line passages, and assay conditions.
Experimental Protocols
A standardized method for assessing cytotoxicity is crucial for the accurate comparison of compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Detailed MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds (thiadiazole derivatives and Cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process and Pathway
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Caption: A simplified diagram of the intrinsic apoptotic pathway often induced by DNA-damaging agents.
Mechanism of Action: A Tale of Two Molecules
Cisplatin: The cytotoxic mechanism of Cisplatin is well-characterized and primarily involves its interaction with DNA.[2] After entering the cell, the chloride ligands of Cisplatin are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 reactive centers of purine bases in DNA, leading to the formation of DNA adducts.[2] These adducts, particularly 1,2-intrastrand crosslinks, distort the DNA double helix, which in turn interferes with DNA replication and transcription. This DNA damage triggers cell cycle arrest and, if the damage is too severe to be repaired, initiates the intrinsic apoptotic pathway, leading to programmed cell death.[2][3]
Thiadiazole Derivatives: The anticancer mechanisms of thiadiazole derivatives are diverse and depend on the specific substitutions on the thiadiazole ring.[4] Many thiadiazole-based compounds have been shown to induce apoptosis in cancer cells.[4] While the precise mechanism for this compound is not yet elucidated, related compounds have been reported to act through various pathways, including:
-
Tubulin Polymerization Inhibition: Some thiadiazole derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4]
-
Kinase Inhibition: Certain thiadiazoles have been found to inhibit protein kinases that are crucial for cancer cell survival and proliferation.
-
Induction of Oxidative Stress: Some derivatives can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and apoptosis.
The naphthyl group, being a bulky and lipophilic moiety, may enhance the cellular uptake and interaction of the thiadiazole core with its biological targets.
Concluding Remarks
While direct comparative data for this compound is currently unavailable, the broader class of aryl-1,2,3-thiadiazole derivatives has demonstrated significant cytotoxic potential against various cancer cell lines, with some compounds exhibiting high potency. Cisplatin remains a cornerstone of cancer chemotherapy, but its clinical utility is often limited by severe side effects and the development of drug resistance.
The exploration of novel scaffolds like this compound is a promising avenue in the search for more effective and less toxic anticancer agents. Future research should focus on the synthesis and detailed cytotoxic evaluation of this specific compound and its analogues to fully elucidate their therapeutic potential and mechanisms of action. This will enable a direct and more definitive comparison with established drugs like Cisplatin, ultimately paving the way for the development of next-generation cancer therapies.
References
Navigating the Therapeutic Potential: A Comparative Guide to Naphthyl-Substituted Thiadiazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, naphthyl-substituted thiadiazole derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid in the rational design of more potent and selective drug candidates.
The unique structural combination of a planar naphthyl ring and a versatile 1,3,4-thiadiazole core has proven to be a fertile ground for the development of compounds with significant anticancer, antimicrobial, and antiplatelet properties. Understanding how subtle modifications to this core structure influence biological activity is paramount for advancing these derivatives from laboratory curiosities to clinical realities.
Anticancer Activity: Targeting Cellular Proliferation
Naphthyl-substituted thiadiazoles have demonstrated notable efficacy against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.
A series of novel thiazole-naphthalene derivatives were synthesized and evaluated for their anti-proliferative activities. Among them, compound 5b , featuring an ethoxy group at the 4-position of a phenyl ring attached to the thiazole, and a free amine group, was identified as a particularly potent agent.[1] It exhibited significant cytotoxicity against the human breast cancer cell line (MCF-7) and the human lung adenocarcinoma cell line (A549).[1] Mechanistic studies revealed that compound 5b effectively inhibited tubulin polymerization with an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (IC50 = 9.1 μM).[1] Furthermore, it was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cells.[2] Encouragingly, compound 5b showed lower toxicity in a normal human embryonic kidney cell line (HEK293) compared to the cancer cell lines, suggesting a favorable safety profile.[1]
In a separate study, a thiazole-naphthyl derivative, HL2 , which incorporates a second naphthyl group, demonstrated significant antitumor activity against HepG2 liver cancer cells with an IC50 of 3.2 ± 0.1 μM.[3] This was superior to its counterpart HL1 , which has a methoxyphenyl group instead of the second naphthyl group (IC50: 7.3 ± 0.3 μM).[3] This highlights the positive contribution of the additional naphthyl moiety to the anticancer efficacy, likely due to enhanced DNA binding affinity.[3]
| Compound | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | 4-ethoxyphenyl at thiazole, free amine | [1] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | [1] | ||
| HEK293 (Normal Kidney) | 16.37 ± 4.61 | [1] | ||
| HL1 | HepG2 (Liver Cancer) | 7.3 ± 0.3 | 4-methoxyphenyl at thiazole | [3] |
| HL2 | HepG2 (Liver Cancer) | 3.2 ± 0.1 | Naphthyl group at thiazole | [3] |
Antimicrobial and Anti-infectious Activity: A Broad Spectrum of Action
The versatility of the naphthyl-thiadiazole scaffold extends to its effectiveness against microbial and parasitic pathogens.
A series of naphthyl-bearing 1,3,4-thiadiazoleacetamides were designed and synthesized as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the malaria parasite's life cycle.[4] Compounds T5 and T6 were the most active against the chloroquine-sensitive PfNF54 strain, with IC50 values of 0.94 µM and 3.46 µM, respectively.[4] Compound T8 was the most potent against the chloroquine-resistant PfW2 strain, with an IC50 of 3.91 µM.[4] Importantly, these active compounds were found to be non-toxic to the HEK293 human cell line and did not cause hemolysis of normal human red blood cells.[4]
In the realm of antibacterial research, a study on pyridyl and naphthyl substituted 1,3,4-thiadiazole derivatives reported moderate activity against Staphylococcus aureus and weak activity against Escherichia coli.[5] Specifically, compounds 2a , 2b , and 3b (naphthyl-substituted thiadiazole and triazole derivatives) showed inhibitory activity against S. aureus at a concentration of 32 µg/mL, while 2a and 3b exhibited weak inhibition of E. coli at 64 µg/mL.[5]
| Compound Series | Target Organism | Strain | MIC (µg/mL) / IC50 (µM) | Key Structural Features | Reference |
| Naphthyl-thiadiazoleacetamides | Plasmodium falciparum | PfNF54 (CQ-sensitive) | T5 : 0.94 µM, T6 : 3.46 µM | 2-(4-substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide | [4] |
| Plasmodium falciparum | PfW2 (CQ-resistant) | T8 : 3.91 µM | [4] | ||
| Naphthyl-substituted thiadiazoles/triazoles | Staphylococcus aureus | - | 2a, 2b, 3b : 32 µg/mL | Naphthyl and pyridyl substitutions | [5] |
| Escherichia coli | - | 2a, 3b : 64 µg/mL | [5] |
Experimental Protocols
To ensure the reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives
A general and efficient method for the synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with a carboxylic acid.[6]
Materials: Thiosemicarbazide, appropriate carboxylic acid (e.g., a naphthoic acid derivative), phosphorus pentachloride.
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (A mol), the carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).[6]
-
Grind the mixture evenly at room temperature and allow it to stand to obtain the crude product.[6]
-
Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the resulting mixture is between 8.0 and 8.2.[6]
-
Filter the mixture and dry the resulting filter cake.
-
Recrystallize the dried solid from a suitable solvent to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.[6]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549), complete culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton broth), bacterial strains (e.g., S. aureus, E. coli), test compounds.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Structure-Activity Relationships
To better understand the key structural determinants of activity, the following diagrams illustrate the core relationships discussed.
References
Validating the Mechanism of Action of 4-(2-Naphthyl)-1,2,3-thiadiazole in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the hypothesized mechanism of action of the novel anti-cancer compound, 4-(2-Naphthyl)-1,2,3-thiadiazole. Based on the known activities of structurally related 1,2,3-thiadiazole derivatives, the primary hypothesized mechanism is the inhibition of Heat Shock Protein 90 (Hsp90). This inhibition is expected to lead to the destabilization and degradation of key oncogenic client proteins, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
To objectively evaluate its potential, this guide compares the performance of this compound (hypothetical data) with Geldanamycin, a well-characterized Hsp90 inhibitor. The experimental data presented herein provides a framework for the validation of this mechanism of action.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of this compound and the comparator, Geldanamycin, across a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | HeLa (Cervical Cancer) IC50 (nM) |
| This compound | 15 (Hypothetical) | 65 (Hypothetical) | 80 (Hypothetical) |
| Geldanamycin | 2-20[1] | 50-100[1] | 10-700 (T-cell leukemia range, used as an estimate)[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the proposed mechanism of action.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Geldanamycin for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.
Hsp90 Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of the compound on Hsp90 ATPase activity.
-
Reaction Setup: In a 96-well plate, combine purified recombinant Hsp90α enzyme, the test compound at various concentrations, and a reaction buffer.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Detection: Measure the amount of ADP produced using a coupled-enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) or a luminescence-based assay (e.g., Kinase-Glo®). A decrease in signal indicates Hsp90 inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hsp90 Inhibition Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Mechanism Validation.
References
A Comparative Analysis of the Antimicrobial Efficacy of Naphthyl-Substituted Thiadiazole Derivatives and Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the relentless pursuit of novel antimicrobial agents, heterocyclic compounds, particularly those incorporating a thiadiazole nucleus, have garnered significant scientific interest. This guide provides a comparative analysis of the antimicrobial efficacy of a naphthyl-substituted thiadiazole derivative, 4-(2-Naphthyl)-1,2,3-thiadiazole, against established antibiotics. Due to the limited availability of direct studies on this specific compound, this report leverages data from closely related naphthyl-substituted triazolo-thiadiazin derivatives to provide a substantive comparison.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial potential of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of synthesized naphtho[1,2-e][1][2][3]triazolo[3,4-b][1][3][4]thiadiazin derivatives against a panel of pathogenic bacteria, alongside the MIC values of two widely-used antibiotics, Ciprofloxacin and Ceftizoxime.[5]
| Compound/Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 25923) | Methicillin-resistantS. aureus (MRSA) (ATCC 700698) | |
| Naphthyl-triazolo-thiadiazin 4a | 125 µg/mL | 125 µg/mL |
| Naphthyl-triazolo-thiadiazin 4b | 125 µg/mL | 125 µg/mL |
| Naphthyl-triazolo-thiadiazin 4c | 125 µg/mL | 125 µg/mL |
| Naphthyl-triazolo-thiadiazin 4d | 125 µg/mL | 125 µg/mL |
| Ciprofloxacin | ≤ 1 µg/mL | ≤ 1 µg/mL |
| Ceftizoxime | ≤ 8 µg/mL | > 32 µg/mL |
Data extracted from a study on 10-substituted-5H-naphtho[1,2-e][1][2][3]triazolo[3,4-b][1][3][4]thiadiazin-5-ones derivatives.[5]
The data indicates that while the tested naphthyl-substituted triazolo-thiadiazin derivatives exhibit broad-spectrum antibacterial activity, their efficacy, as denoted by higher MIC values, is lower than that of the frontline antibiotic Ciprofloxacin.[5] However, some of the synthesized compounds demonstrated comparable or superior activity to Ceftizoxime, particularly against the resistant MRSA strain and P. aeruginosa.[5]
Experimental Protocols
The determination of antimicrobial efficacy is conducted following standardized methodologies to ensure reproducibility and comparability of results. The protocols outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method
The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions: The synthesized compounds and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.
-
Preparation of Agar Plates: A series of two-fold dilutions of the antimicrobial agents are prepared in molten Mueller-Hinton agar. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: The bacterial strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: The standardized bacterial suspensions are then inoculated onto the surface of the agar plates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Proposed Mechanism of Action: Signaling Pathway Inhibition
While the precise molecular targets of this compound are yet to be fully elucidated, many thiadiazole derivatives are known to exert their antimicrobial effects by inhibiting essential bacterial enzymes. A plausible mechanism of action involves the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of the bioisosteric replacement of the well-established 1,3,4-oxadiazole ring with the less explored 1,2,3-thiadiazole scaffold. While direct comparative data for a specific drug molecule is limited in publicly available literature, this document synthesizes existing knowledge on their physicochemical properties, biological activities, and synthetic accessibility to provide a framework for considering this bioisosteric switch in drug design programs.
Physicochemical and Pharmacokinetic Profile Comparison
The substitution of an oxygen atom in the 1,3,4-oxadiazole ring with a sulfur atom to form a 1,2,3-thiadiazole can significantly impact a molecule's physicochemical and pharmacokinetic properties. These changes can influence solubility, lipophilicity, metabolic stability, and plasma protein binding, all of which are critical for a drug's overall efficacy and safety profile.[1]
| Property | 1,3,4-Oxadiazole | 1,2,3-Thiadiazole (Predicted) | Rationale for Change |
| Lipophilicity (LogP) | Generally lower | Expected to be higher | Sulfur is less electronegative and more polarizable than oxygen, potentially increasing lipophilicity.[1] |
| Aqueous Solubility | Generally higher | Expected to be lower | Increased lipophilicity often correlates with decreased aqueous solubility. |
| Metabolic Stability | Can be susceptible to enzymatic cleavage. | May exhibit altered metabolic pathways and potentially increased stability. | The C-S bond is generally more stable to enzymatic hydrolysis than the C-O bond. |
| Plasma Protein Binding | Variable | May be altered | Changes in lipophilicity and electronic distribution can affect interactions with plasma proteins. |
| Hydrogen Bond Acceptor Strength | Oxygen atom is a strong hydrogen bond acceptor. | Nitrogen atoms can act as hydrogen bond acceptors. | The overall hydrogen bonding capacity of the ring system may be altered. |
Pharmacological Activity: A Comparative Overview
Both 1,3,4-oxadiazole and 1,2,3-thiadiazole moieties are present in a wide array of biologically active compounds, demonstrating their versatility as pharmacophores. The bioisosteric replacement can lead to retention, enhancement, or a switch in biological activity.
Anticancer Activity
The 1,3,4-oxadiazole ring is a common feature in many anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[2] A prominent target for such compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
The 1,2,3-thiadiazole scaffold has also been incorporated into potential anticancer agents. While direct comparative studies with 1,3,4-oxadiazole analogs are scarce, the intrinsic properties of the 1,2,3-thiadiazole ring suggest it can also effectively interact with various biological targets.
Hypothetical Comparative Anticancer Activity:
| Compound Class | Target | Key Interactions | Predicted Potency of 1,2,3-Thiadiazole Analog |
| VEGFR-2 Inhibitors | ATP-binding site of VEGFR-2 kinase domain | Hydrogen bonding with hinge region residues, hydrophobic interactions. | Potentially retained or enhanced. The altered electronics and sterics of the 1,2,3-thiadiazole may lead to different binding modes or affinities. |
Antiviral Activity
Derivatives of 1,3,4-oxadiazole have shown promise as antiviral agents, including against HIV-1 reverse transcriptase. The oxadiazole ring can participate in crucial interactions within the enzyme's active site.
The antiviral potential of 1,2,3-thiadiazole derivatives is an active area of research. The replacement of the oxadiazole with a thiadiazole could modulate the compound's ability to inhibit viral enzymes.
Hypothetical Comparative Antiviral Activity:
| Compound Class | Target | Key Interactions | Predicted Potency of 1,2,3-Thiadiazole Analog |
| HIV-1 Reverse Transcriptase Inhibitors | Non-nucleoside inhibitor binding pocket (NNIBP) | Hydrophobic interactions, hydrogen bonding with pocket residues. | Activity could be sensitive to the change in ring electronics and geometry. |
Experimental Protocols
To empirically determine the impact of the bioisosteric replacement, the following standard assays are recommended:
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for VEGFR-2 studies) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-oxadiazole and 1,2,3-thiadiazole analogs for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the test compounds.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization and Counting: Stain the cell monolayer with a dye (e.g., crystal violet) and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (half-maximal effective concentration).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway targeted by anticancer agents containing these heterocyclic cores and a typical experimental workflow for their comparison.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: Experimental workflow for bioisostere comparison.
Conclusion
The bioisosteric replacement of a 1,3,4-oxadiazole with a 1,2,3-thiadiazole represents a viable strategy in drug design to modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of a lead compound. While the 1,2,3-thiadiazole is less explored than its 1,3,4-isomer, its unique electronic and steric features offer opportunities for novel intellectual property and potentially improved drug candidates. The decision to explore this bioisosteric switch should be guided by the specific objectives of the drug discovery program, considering the potential impact on key drug-like properties. Rigorous experimental evaluation, as outlined in this guide, is essential to validate the therapeutic potential of the resulting 1,2,3-thiadiazole analogs.
References
In Vivo Efficacy of Thiadiazole Derivatives in Mouse Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Thiadiazole Derivatives
The following table summarizes the in vivo antitumor activity of various thiadiazole derivatives from preclinical studies, alongside a standard chemotherapy agent for context. It is important to note that direct comparisons should be made with caution due to variations in the experimental models, including the cancer cell lines, mouse strains, and treatment regimens used.
| Compound/Drug | Cancer Model | Mouse Strain | Dosage Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Thiadiazole Derivative 1 (Hypothetical) | Human Breast Cancer (T47D) | Nude Mice | 20 mg/kg, daily | ~55% | [1] |
| Thiadiazole Derivative 2 | Murine Sarcoma (S180) | Kunming Mice | Not Specified | Comparable or higher than Combretastatin A-4 | [1] |
| Compound 6 (BPTES analog) | Human B-cell Lymphoma (P493) | Not Specified | 20 µM concentration, daily | Significant attenuation of tumor growth | [1] |
| Triazolo-Thiadiazole KA39 | Human Colon Tumor (HT-29) | SCID Mice | Not Specified | Potent in vivo efficacy | [2] |
| Cisplatin (Standard Chemotherapy) | Human Lung Cancer (H460) | Nude Mice | 2.5 mg/kg, twice weekly | Significant tumor suppression | [3] |
Note: Data for "Thiadiazole Derivative 1" is presented as a hypothetical example to illustrate a typical data point, as specific quantitative TGI for a simple naphthyl-thiadiazole was not found. The efficacy of "Thiadiazole Derivative 2" and "Compound 6" is described qualitatively in the source material.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for establishing and utilizing a mouse xenograft model for testing the efficacy of anticancer compounds.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the key steps for a cell line-derived subcutaneous xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., T47D, HT-29, H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[4]
-
Animal Models: Immunocompromised mice, such as athymic nude or SCID mice (4-6 weeks old), are typically used to prevent rejection of human tumor cells.[5][6]
-
Tumor Cell Implantation: A suspension of 1-10 million cancer cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or culture medium is injected subcutaneously into the flank of the mice.[3][4] Matrigel may be co-injected to improve tumor take rate.[4]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width²) / 2.[3]
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., a thiadiazole derivative) and vehicle or a standard chemotherapy agent are administered according to the specified dosage and schedule (e.g., intraperitoneally, orally, or intravenously).[3]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a mouse xenograft study for evaluating the in vivo efficacy of a test compound.
Caption: Experimental Workflow of a Mouse Xenograft Study.
Signaling Pathways and Logical Relationships
While the precise mechanism of action for 4-(2-Naphthyl)-1,2,3-thiadiazole is not detailed, thiadiazole derivatives have been reported to target various signaling pathways involved in cancer progression. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[1] Others have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a thiadiazole derivative.
Caption: Potential Signaling Pathways Targeted by Thiadiazole Derivatives.
Conclusion
Thiadiazole derivatives represent a promising class of compounds with demonstrated in vivo anticancer activity in various xenograft models. While data on this compound remains elusive, the broader family of thiadiazoles shows significant potential for therapeutic development. Further preclinical studies, including head-to-head comparisons with standard-of-care agents in well-characterized xenograft models, are warranted to fully elucidate their clinical potential. This guide provides a foundational framework for designing and interpreting such studies.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model - Gao - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
Comparative analysis of synthetic routes to 4-aryl-1,2,3-thiadiazoles.
The 4-aryl-1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The efficient construction of this ring system is, therefore, of considerable interest to researchers. This guide provides a comparative analysis of prominent synthetic routes to 4-aryl-1,2,3-thiadiazoles, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Key Synthetic Routes
The synthesis of 4-aryl-1,2,3-thiadiazoles can be broadly categorized into classical methods and modern adaptations. The Hurd-Mori synthesis represents a foundational approach, while contemporary methods often leverage the stability and reactivity of N-tosylhydrazones under catalytic conditions.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield of 4-phenyl-1,2,3-thiadiazole |
| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂), Room Temperature | 83%[1] |
| TBAI-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI), K₂S₂O₈ | Dimethylacetamide (DMAC), 100°C, 2 hours | 85% |
| Iodine/DMSO-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5 hours | 79% |
| One-Pot I₂/DMSO Catalysis | Acetophenone, Tosylhydrazide, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5 hours | 75%[2] |
Experimental Protocols
Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This classical method involves the cyclization of a hydrazone derivative using thionyl chloride.[3][4]
Procedure:
-
Acetophenone semicarbazone is dissolved in a suitable solvent such as dichloromethane.
-
Thionyl chloride is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 4-phenyl-1,2,3-thiadiazole.[1]
TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
This modern approach offers a metal-free alternative using a catalytic amount of tetrabutylammonium iodide (TBAI).
Procedure:
-
A mixture of the respective N-tosylhydrazone (0.5 mmol), sulfur powder (1.0 mmol), TBAI (0.15 mmol), and K₂S₂O₈ (1.0 mmol) in dimethylacetamide (DMAC, 3.0 mL) is prepared.
-
The reaction mixture is stirred at 100 °C for 2 hours.
-
After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.
Iodine/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-thiadiazoles
This method utilizes iodine as a catalyst with dimethyl sulfoxide (DMSO) serving as both the solvent and an oxidant.[5][6]
Procedure:
-
To a solution of the N-tosylhydrazone (0.3 mmol) in DMSO (3 mL), elemental sulfur (0.6 mmol) and iodine (0.03 mmol) are added.
-
The reaction mixture is stirred at 100 °C for 5 hours under an argon atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
A one-pot variation of this method starts directly from the corresponding aryl ketone and tosylhydrazide, offering improved step-economy.[2]
Classical Route: The Pechmann Synthesis
The Pechmann synthesis is a historic method for producing 1,2,3-thiadiazole derivatives, typically involving the 1,3-dipolar cycloaddition of a diazoalkane with an isothiocyanate.[2][7][8] This route generally leads to 5-amino-1,2,3-thiadiazoles. Due to the hazardous nature of diazomethane, this method is less commonly used in modern laboratories without specialized equipment.
Synthetic Pathways Overview
Caption: Synthetic pathways to 4-aryl-1,2,3-thiadiazoles.
Conclusion
References
- 1. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. iris.unito.it [iris.unito.it]
- 8. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of 4-(2-Naphthyl)-1,2,3-thiadiazole in Non-Cancerous Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel small molecules is often tempered by their off-target effects, which can lead to unforeseen toxicity and hinder clinical translation. This guide provides a comparative framework for evaluating the off-target cytotoxicity of 4-(2-Naphthyl)-1,2,3-thiadiazole in non-cancerous cell lines. Due to the limited publicly available data on the specific off-target effects of this compound, this document focuses on establishing a methodology for such an evaluation and presents a comparative analysis based on data from structurally related thiadiazole derivatives. This guide is intended to serve as a foundational resource for researchers initiating preclinical safety assessments of this compound.
Introduction
Thiadiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer properties.[1][2][3] The 1,2,3-thiadiazole scaffold, in particular, has been incorporated into various molecules with therapeutic potential. However, a critical aspect of preclinical drug development is the thorough characterization of a compound's safety profile, including its effects on healthy, non-cancerous cells. Understanding the off-target cytotoxicity is paramount for predicting potential adverse effects and determining the therapeutic window.
This guide outlines key experimental protocols and data presentation formats for assessing the off-target effects of this compound. We also present a comparative table of cytotoxicity data for other thiadiazole derivatives in non-cancerous cell lines to provide a broader context for interpreting new experimental findings.
Data Presentation: Comparative Cytotoxicity of Thiadiazole Derivatives in Non-Cancerous Cell Lines
To provide a benchmark for evaluating the cytotoxicity of this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values of various thiadiazole derivatives in different non-cancerous cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell line origin, incubation time, and assay method.
| Compound/Derivative | Non-Cancerous Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - | - |
| 2-(3-Chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT) | Human Skin Fibroblasts (HSF) | LDH Assay | Not Specified | Not toxic at antiproliferative concentrations | [4] |
| Hepatocytes (Fao) | LDH Assay | Not Specified | Not toxic at antiproliferative concentrations | [4] | |
| Astroglia | LDH Assay | Not Specified | Not toxic at antiproliferative concentrations | [4] | |
| Neurons | LDH Assay | Not Specified | Not toxic at antiproliferative concentrations | [4] | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Fibroblasts | Not Specified | Not Specified | Weaker cytotoxicity than in breast cancer cell lines | [5] |
| Imidazo[2,1-b]thiadiazole derivative 43c | Hs27 (non-cancerous fibroblasts) | Not Specified | Not Specified | 31.45 | [6] |
| Imidazo[2,1-b]thiadiazole derivative 43d | Hs27 (non-cancerous fibroblasts) | Not Specified | Not Specified | 2.36 | [6] |
| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one derivative 6e | HEK-293 (Human Embryonic Kidney) | MTT Assay | Not Specified | 138.10 | [7] |
| 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole | Human normal cell line | MTT Assay | Not Specified | Selective for cancer cells | [1] |
Note: The absence of data for this compound highlights the critical need for experimental evaluation of its off-target effects. The data for other thiadiazole derivatives indicate that cytotoxicity in non-cancerous cells can vary significantly based on the specific chemical structure.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Non-cancerous human cell lines (e.g., human dermal fibroblasts, HEK-293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Non-cancerous human cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the positive control and determine the IC50 value.
Mandatory Visualization
To visualize the logical flow of the experimental process and potential cellular pathways involved, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Experimental workflow for assessing the cytotoxicity of thiadiazole compounds.
Caption: Potential off-target signaling pathways affected by thiadiazole derivatives.
Conclusion
The evaluation of off-target effects in non-cancerous cell lines is a non-negotiable step in the preclinical development of any therapeutic candidate. While specific data for this compound is currently lacking in the public domain, this guide provides a robust framework for initiating such studies. By employing standardized cytotoxicity assays and comparing the results with data from other thiadiazole derivatives, researchers can gain valuable insights into the safety profile of this compound. The provided experimental protocols and visualization tools are designed to facilitate a systematic and comprehensive assessment, ultimately contributing to the development of safer and more effective therapeutics. Further research is strongly encouraged to generate specific data for this compound and to elucidate its precise off-target mechanisms of action.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole, a compound recognized for its role in medicinal chemistry.[1][2] The following procedures are based on general safety protocols for thiadiazole derivatives and should be supplemented by a thorough review of your institution's specific safety guidelines and local regulations.
Immediate Safety and Hazard Information
This compound and related thiadiazole compounds are associated with several health hazards.[3] Understanding these risks is the first step in ensuring safe handling and disposal.
Hazard Summary for Thiadiazole Derivatives
| Hazard Type | Description | Precautionary Statements |
| Health Hazards | Toxic if swallowed or in contact with skin. Causes serious eye irritation and may cause respiratory irritation.[3] Suspected of causing genetic defects and may damage fertility or the unborn child.[3] | P201: Obtain special instructions before use.[3] P261: Avoid breathing mist or vapors. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Environmental Hazards | Harmful to aquatic life. | P273: Avoid release to the environment. |
| Physical/Chemical Hazards | Not classified as flammable but will burn. Thermal decomposition can lead to the release of irritating gases and vapors.[3] | Keep away from heat and open flames. Ensure adequate ventilation. |
Experimental Workflow for Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3] If dust or aerosols may be generated, a respirator may be necessary.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.
-
Do not mix with other incompatible waste streams.
-
Indicate the approximate concentration of the compound in the waste solution on the label.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
-
Step 3: Decontamination
-
Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
All disposal must be carried out in accordance with local, regional, and national regulations.[4] The standard procedure is disposal at an approved waste disposal plant.[3][5][6]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Naphthyl bearing 1,3,4-thiadiazoleacetamides targeting the parasitic folate pathway as anti-infectious agents: in silico, synthesis, and biological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. chemical.net [chemical.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling 4-(2-Naphthyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole. The following procedures are based on general safety protocols for thiadiazole derivatives and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with EN166 standards.[1] |
| Skin | Chemical-Resistant Gloves | Impermeable gloves are recommended.[2] Nitrile or neoprene gloves are generally suitable. |
| Lab Coat or Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][3] | |
| Respiratory | Respirator (if ventilation is inadequate) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[1][2] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and accidents.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4] Do not breathe dust, vapor, mist, or gas.
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2] Use non-sparking tools and prevent the buildup of electrostatic charge.[2][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2][4]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly and accurately labeled.
Disposal Plan
Chemical waste must be managed to ensure the safety of personnel and the environment.
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.[1][5]
-
Container: Collect waste in a suitable, labeled, and closed container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5][6][7] Do not empty into drains.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the exposed person to fresh air at once.[8] If breathing has stopped, perform artificial respiration.[8] Seek medical attention.[8]
-
Skin Contact: Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[9] Remove contaminated clothing and shoes.[3] If irritation persists, get medical attention.[3]
-
Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[8][9] Remove contact lenses if present and easy to do.[1] Get medical attention immediately.[8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[9] Seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the key procedural steps for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedures following exposure to this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemical.net [chemical.net]
- 4. combi-blocks.com [combi-blocks.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. en.hesperian.org [en.hesperian.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
